Nevadistinel
Description
Structure
3D Structure
Properties
CAS No. |
2181816-92-0 |
|---|---|
Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
(4S)-2-[(4-methoxyphenyl)methyl]-2,7-diazaspiro[3.5]nonane-3,6-dione |
InChI |
InChI=1S/C15H18N2O3/c1-20-12-4-2-11(3-5-12)9-17-10-15(14(17)19)6-7-16-13(18)8-15/h2-5H,6-10H2,1H3,(H,16,18)/t15-/m0/s1 |
InChI Key |
HMFZRGIXXDQHFG-HNNXBMFYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C[C@]3(C2=O)CCNC(=O)C3 |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3(C2=O)CCNC(=O)C3 |
Origin of Product |
United States |
Foundational & Exploratory
NYX-458: An Inquiry into its NMDA Receptor Subunit Selectivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
NYX-458, a novel, orally administered small molecule developed by Aptinyx, was investigated as a modulator of the N-methyl-D-aspartate (NMDA) receptor for the treatment of cognitive impairment associated with Parkinson's disease and dementia with Lewy bodies. Preclinical studies demonstrated pro-cognitive effects in various models, suggesting a potential to enhance synaptic plasticity. However, the Phase 2 clinical trial (NCT04148391) did not meet its primary efficacy endpoints, leading to the discontinuation of its development in early 2023. While NYX-458 was designed to modulate NMDA receptor function, detailed public data regarding its specific affinity and selectivity for different NMDA receptor subunits (e.g., GluN2A, GluN2B, GluN2C, GluN2D) remains largely undisclosed. This guide provides a comprehensive overview of the available information on NYX-458's mechanism of action, a summary of its clinical development, and a detailed exploration of the experimental methodologies typically employed to determine NMDA receptor subunit selectivity.
Introduction to NYX-458 and its Proposed Mechanism of Action
NYX-458 was developed from Aptinyx's proprietary platform aimed at discovering novel NMDA receptor modulators. Unlike traditional NMDA receptor antagonists or agonists that directly block or activate the ion channel, NYX-458 was designed to work through a unique, subtle modulatory mechanism. It is reported to bind to a previously uncharacterized domain on the NMDA receptor, distinct from the binding sites of other known ligands. This interaction is proposed to restore the normal function of the receptor, leading to enhanced synaptic plasticity, the cellular basis for learning and memory.
The therapeutic rationale for NYX-458 in Parkinson's-related cognitive impairment stemmed from the understanding that dopamine deficiency in this disease leads to dysregulation of NMDA receptors. By modulating these receptors, NYX-458 was hypothesized to improve cognitive functions such as attention, memory, and executive function.
Preclinical and Clinical Development of NYX-458: A Summary
Preclinical Findings
Preclinical evaluation of NYX-458 in various animal models showed promising results:
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Non-human Primate Model of Parkinson's Disease: In a well-established MPTP-induced primate model of Parkinson's disease, NYX-458 demonstrated a reversal of cognitive deficits. A single administration resulted in rapid and long-lasting improvements in attention, working memory, and cognitive flexibility. These cognitive benefits were observed without negatively impacting motor symptoms or interfering with the efficacy of levodopa, the standard of care for motor symptoms in Parkinson's disease.
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Head Injury Model: In a preclinical model of repeat closed head injury, NYX-458 administration led to the recovery of performance in affective and spatial learning tasks. Interestingly, this study noted that the head injury resulted in transient decreases in the GluN2A and GluN2B subunits of the NMDA receptor, suggesting that NYX-458 might be well-suited to address this form of NMDA receptor hypofunction.
Clinical Development and Discontinuation
NYX-458 advanced to a Phase 2 clinical trial to evaluate its efficacy in patients with mild cognitive impairment or mild dementia associated with Parkinson's disease or Dementia with Lewy Bodies. The study was a randomized, double-blind, placebo-controlled trial.
In February 2023, Aptinyx announced that the Phase 2 study of NYX-458 did not demonstrate clinically meaningful improvements over placebo on the study's efficacy endpoints. Consequently, the company discontinued the development program for NYX-458.
NMDA Receptor Subunit Selectivity: Unanswered Questions for NYX-458
While Aptinyx's platform is credited with generating modulators possessing "diverse NMDA receptor subtype binding profiles," specific quantitative data on the binding affinity and functional selectivity of NYX-458 for the different GluN2 subunits (A-D) have not been made publicly available. Such data is critical for a thorough understanding of a modulator's pharmacological profile and for predicting its therapeutic and side-effect profiles. The differential expression and function of GluN2 subunits throughout the brain underscore the importance of subunit selectivity for targeted therapeutic intervention.
Methodologies for Determining NMDA Receptor Subunit Selectivity
The following section outlines the standard experimental protocols used to characterize the subunit selectivity of a novel compound like NYX-458. Due to the lack of specific published studies for NYX-458, these represent the general approaches taken in the field.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique to determine the affinity of a compound for different receptor subtypes.
Experimental Protocol:
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Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells or other suitable cell lines are cultured. Cells are then transiently or stably transfected with plasmids encoding the human GluN1 subunit along with one of the four GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D). This allows for the expression of homogenous populations of specific NMDA receptor subtypes.
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Membrane Preparation: After allowing for receptor expression, the cells are harvested, and cell membranes are prepared through a process of homogenization and centrifugation.
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Binding Assay: The prepared membranes are incubated with a specific radioligand that is known to bind to the NMDA receptor (e.g., [³H]MK-801 for the channel pore, or a subtype-selective radioligand if available). The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., NYX-458).
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Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the bound ligand, is quantified using a scintillation counter.
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Data Analysis: The data are used to generate competition binding curves. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. This is repeated for each receptor subtype to determine the compound's affinity profile.
Table 1: Hypothetical Quantitative Data Presentation for Binding Affinity
| NMDA Receptor Subunit | Ki (nM) |
| GluN1/GluN2A | Data not available |
| GluN1/GluN2B | Data not available |
| GluN1/GluN2C | Data not available |
| GluN1/GluN2D | Data not available |
Electrophysiological Recordings
Electrophysiology provides a functional measure of a compound's effect on receptor activity.
Experimental Protocol:
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Expression System: Xenopus oocytes or mammalian cell lines (e.g., HEK293) are used to express specific NMDA receptor subtypes by injecting or transfecting them with the cRNA or cDNA for the desired GluN1 and GluN2 subunits.
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Two-Electrode Voltage Clamp (for oocytes) or Patch-Clamp (for cells): The oocytes or cells are voltage-clamped, and NMDA receptor-mediated currents are evoked by the application of glutamate and glycine.
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Compound Application: The test compound (e.g., NYX-458) is applied at various concentrations, and its effect on the agonist-evoked current is measured. The effect can be potentiation (for a positive allosteric modulator) or inhibition.
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Concentration-Response Curves: The change in current amplitude is plotted against the concentration of the test compound to generate concentration-response curves. From these curves, the EC50 (for potentiation) or IC50 (for inhibition) can be determined for each receptor subtype.
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Analysis of Selectivity: The EC50 or IC50 values for the different subunits are compared to determine the functional selectivity of the compound.
Table 2: Hypothetical Quantitative Data Presentation for Functional Activity
| NMDA Receptor Subunit | Functional Effect | EC50/IC50 (nM) |
| GluN1/GluN2A | Data not available | Data not available |
| GluN1/GluN2B | Data not available | Data not available |
| GluN1/GluN2C | Data not available | Data not available |
| GluN1/GluN2D | Data not available | Data not available |
Visualizing the Scientific Workflow and Signaling Pathways
Experimental Workflow for Assessing Subunit Selectivity
Caption: Workflow for determining NMDA receptor subunit selectivity.
Generalized NMDA Receptor Signaling Pathway
The Abbreviated Arc of Nevadistinel: A Technical Examination of its Intended Effects on Long-Term Potentiation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Nevadistinel (formerly NYX-458), a novel, orally administered small molecule, was developed as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. The therapeutic hypothesis centered on its potential to enhance synaptic plasticity, a fundamental process for learning and memory, by augmenting long-term potentiation (LTP). Preclinical studies in non-human primate models of Parkinson's disease suggested pro-cognitive effects. However, the development of this compound was discontinued following a Phase 2 clinical trial for cognitive impairment associated with Parkinson's disease and Dementia with Lewy Bodies, which failed to demonstrate sufficient efficacy. This guide provides a detailed technical overview of the intended mechanism of action of this compound on LTP, based on the available preclinical information and the established understanding of NMDA receptor-dependent synaptic plasticity.
Core Mechanism of Action: Positive Allosteric Modulation of the NMDA Receptor
This compound was designed to subtly modulate the NMDA receptor, a critical component in the machinery of synaptic plasticity. Unlike direct agonists or antagonists that bind to the glutamate or glycine sites, this compound was reported to bind to a unique, previously uncharacterized allosteric site on the NMDA receptor complex. This binding was intended to induce a conformational change in the receptor, leading to an enhanced response to the endogenous ligands glutamate and glycine. This positive allosteric modulation was hypothesized to restore normal NMDA receptor function in pathological states where it is dysregulated, thereby facilitating the induction and maintenance of LTP.
The Link to Long-Term Potentiation (LTP)
LTP is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a cellular correlate of learning and memory. The induction of the most common form of LTP in the hippocampus is critically dependent on the activation of NMDA receptors.
The intended effect of this compound on LTP can be conceptualized through the following workflow:
Downstream Signaling Pathways Affected by Nevadistinel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nevadistinel (formerly NYX-458) is a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, a critical component in neuronal signaling and synaptic plasticity. Developed to address cognitive impairment in neurodegenerative disorders, this compound is designed to enhance the function of NMDA receptors, which are often hypoactive in these conditions. This technical guide delineates the putative downstream signaling pathways affected by this compound, based on its mechanism of action as an NMDA receptor PAM. While specific preclinical data on the direct molecular effects of this compound are not extensively available in the public domain, this document outlines the well-established signaling cascades initiated by NMDA receptor activation that are the intended targets of this therapeutic agent. The guide includes illustrative quantitative data, detailed experimental protocols for assessing these pathways, and visualizations of the key signaling events and workflows.
Introduction to this compound and NMDA Receptor Modulation
This compound is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator of the NMDA receptor. Unlike direct agonists or antagonists, PAMs fine-tune the receptor's response to its endogenous ligand, glutamate. This modulatory action is crucial for restoring normal receptor function without causing the excitotoxicity associated with over-activation. Preclinical studies have indicated that this compound enhances synaptic plasticity, a fundamental process for learning and memory that is impaired in various neurological diseases. It is hypothesized that by potentiating NMDA receptor activity, this compound triggers downstream signaling cascades that lead to changes in gene and protein expression, ultimately fostering long-term potentiation (LTP) and improving cognitive function.
Core Downstream Signaling Pathways
The primary mechanism of NMDA receptor-dependent synaptic plasticity involves an influx of calcium (Ca2+) into the postsynaptic neuron. This influx initiates a cascade of enzymatic reactions, leading to both short-term changes in protein function and long-term changes in gene expression. The two major downstream pathways implicated are the CREB and BDNF signaling pathways.
The CREB Signaling Pathway
The cAMP response element-binding protein (CREB) is a transcription factor that plays a pivotal role in neuronal plasticity, learning, and memory. Its activation is a key event downstream of NMDA receptor signaling.
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Activation Cascade:
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Glutamate and a co-agonist (glycine or D-serine) bind to the NMDA receptor, and upon sufficient membrane depolarization, the magnesium (Mg2+) block is removed.
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The receptor channel opens, allowing Ca2+ to flow into the postsynaptic neuron.
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Increased intracellular Ca2+ activates several kinases, including Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and Protein Kinase A (PKA).
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These kinases phosphorylate CREB at its serine-133 residue.
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Phosphorylated CREB (pCREB) recruits transcriptional co-activators, such as CREB-binding protein (CBP), and initiates the transcription of target genes.
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Figure 1. this compound-mediated activation of the CREB signaling pathway.
The BDNF Signaling Pathway
Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. The gene encoding BDNF is a primary target of pCREB.
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Upregulation and Action:
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Activated pCREB binds to the cAMP response element (CRE) in the promoter region of the Bdnf gene, initiating its transcription.
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Increased Bdnf mRNA is translated into the pro-BDNF protein, which is then cleaved to mature BDNF.
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Mature BDNF is secreted into the synaptic cleft and can act in an autocrine or paracrine manner.
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BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB), leading to the activation of further downstream pathways (e.g., PI3K/Akt, MAPK/ERK) that promote synaptic growth and plasticity.
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Nevadistinil: An In-depth Analysis of Molecular Targets Beyond the NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nevadistinil, a novel pharmaceutical agent, has garnered significant attention for its primary mechanism of action as an N-methyl-D-aspartate (NMDA) receptor antagonist. This central activity positions it as a promising candidate for a range of neurological and psychiatric disorders. However, a comprehensive understanding of a drug's complete pharmacological profile is paramount for both efficacy and safety assessment. This technical guide delves into the current scientific literature to elucidate the molecular targets of Nevadistinil beyond its well-established interaction with the NMDA receptor. Despite a thorough investigation of preclinical and pharmacological studies, publicly available data on the off-target activities of Nevadistinil remains scarce. This document summarizes the existing knowledge gap and outlines the standard experimental methodologies employed to characterize the selectivity and potential secondary targets of investigational new drugs.
Introduction: The Primacy of the NMDA Receptor
The principal pharmacological effect of Nevadistinil is attributed to its interaction with the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is implicated in numerous central nervous system (CNS) disorders, making it a key therapeutic target. The binding characteristics and functional modulation of the NMDA receptor by Nevadistinil have been the primary focus of initial research and development efforts.
The Quest for Secondary Targets: A Review of the Evidence
A comprehensive search of scientific databases and publicly available preclinical data was conducted to identify any documented interactions of Nevadistinil with molecular targets other than the NMDA receptor. This investigation included searches for:
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Receptor Binding Assays: Data from broad panel receptor screening to identify potential off-target binding.
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Enzyme Inhibition Assays: Information on the inhibitory activity of Nevadistinil against a wide range of enzymes.
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Ion Channel Modulation: Studies investigating the effects of Nevadistinil on various ion channels.
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Safety Pharmacology Reports: Preclinical safety data that might allude to unintended pharmacological effects.
Finding: The extensive search did not yield any specific, quantifiable data demonstrating that Nevadistinil binds to or modulates any other molecular target with significant affinity or potency. The current body of scientific literature focuses almost exclusively on its activity at the NMDA receptor.
Bridging the Knowledge Gap: Standard Methodologies for Target Profiling
The absence of published data on Nevadistinil's secondary targets highlights a critical area for future investigation. For drug development professionals, understanding the standard methodologies to profile a compound's selectivity is essential. The following sections detail the typical experimental protocols used to uncover a drug's full molecular target profile.
In Vitro Receptor and Enzyme Profiling
A standard approach in preclinical drug development is to screen the investigational compound against a broad panel of receptors, enzymes, ion channels, and transporters. This provides a comprehensive overview of its potential off-target interactions.
Experimental Protocol: Broad Panel Radioligand Binding Assays
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Objective: To determine the binding affinity of Nevadistinil for a wide array of molecular targets.
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Methodology:
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A panel of cell membranes or recombinant proteins expressing the target receptors, enzymes, or ion channels is prepared.
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A specific radioligand for each target is incubated with the membrane/protein preparation in the presence of varying concentrations of Nevadistinil.
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The amount of radioligand binding is measured using scintillation counting or other appropriate detection methods.
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The concentration of Nevadistinil that inhibits 50% of the specific radioligand binding (IC₅₀) is calculated.
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Data Presentation: The results are typically presented as a percentage of inhibition at a fixed concentration (e.g., 10 µM) or as IC₅₀ or Kᵢ (inhibition constant) values for any significant interactions.
Table 1: Illustrative Data Structure for Broad Panel Screening of Nevadistinil
| Target Class | Specific Target | Ligand/Substrate | % Inhibition @ 10 µM Nevadistinil | IC₅₀ (µM) |
| GPCRs | 5-HT₂ₐ | [³H]-Ketanserin | Data Not Available | Data Not Available |
| Dopamine D₂ | [³H]-Spiperone | Data Not Available | Data Not Available | |
| Adrenergic α₁ | [³H]-Prazosin | Data Not Available | Data Not Available | |
| Ion Channels | hERG | - | Data Not Available | Data Not Available |
| Nav1.5 | - | Data Not Available | Data Not Available | |
| Cav1.2 | - | Data Not Available | Data Not Available | |
| Enzymes | COX-1 | Arachidonic Acid | Data Not Available | Data Not Available |
| COX-2 | Arachidonic Acid | Data Not Available | Data Not Available | |
| MAO-A | Kynuramine | Data Not Available | Data Not Available |
Note: This table is illustrative. No public data is available for Nevadistinil.
Functional Assays for Identified "Hits"
Any significant binding interactions identified in the initial screening are further investigated using functional assays to determine whether the compound acts as an agonist, antagonist, or modulator at that target.
Experimental Protocol: Calcium Flux Assay for GPCRs
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Objective: To assess the functional activity of Nevadistinil at a Gq-coupled G-protein coupled receptor (GPCR) identified as a potential target.
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Methodology:
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Cells stably expressing the target GPCR are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
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The baseline fluorescence is measured.
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Cells are stimulated with a known agonist for the receptor in the presence and absence of varying concentrations of Nevadistinil.
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Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity.
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The ability of Nevadistinil to either stimulate a response (agonist) or inhibit the agonist-induced response (antagonist) is determined, and an EC₅₀ (effective concentration for 50% response) or IC₅₀ is calculated.
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Safety Pharmacology Studies
Safety pharmacology studies are a regulatory requirement and are designed to identify potential adverse effects on major physiological systems. These studies can sometimes reveal unexpected pharmacological activities.
Experimental Workflow: Core Battery Safety Pharmacology
Preclinical Evidence for Nevadistinel in Alzheimer's Disease Models: A Technical Whitepaper
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Nevadistinel (formerly NSI-189) is an investigational neurogenic and synaptogenic small molecule with potential therapeutic applications in neurodegenerative disorders. This document provides a detailed overview of the existing preclinical evidence for this compound in a transgenic mouse model of Alzheimer's disease (AD). The primary focus is on a key study utilizing TAPP mice, which express both human amyloid precursor protein (APP) with the Swedish mutation and human tau with the P301L mutation, thus modeling key pathological features of AD including amyloid-beta (Aβ) deposition and neurofibrillary tangles (NFTs). While data on direct modulation of Aβ and tau pathology are not available in the public domain, the presented findings demonstrate significant pro-cognitive effects and a partial reversal of neuronal loss. This whitepaper synthesizes the available quantitative data, details the experimental protocols, and visualizes the proposed mechanisms and experimental workflows to support further research and development.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau, forming neurofibrillary tangles. These pathologies are associated with synaptic dysfunction, neuronal loss, and cognitive decline. Current therapeutic strategies have shown limited efficacy, highlighting the need for novel mechanisms of action.
This compound (NSI-189) is a benzylpiperizine-aminopyridine compound that has been shown to stimulate neurogenesis and synaptogenesis. Its mechanism is thought to be distinct from conventional antidepressants and may involve the upregulation of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF). Given its neurogenic properties, this compound has been investigated as a potential therapeutic agent for AD. This document summarizes the findings from a preclinical study in a relevant AD mouse model.
Quantitative Data Presentation
The following tables summarize the key quantitative outcomes from the study of this compound in the TAPP mouse model of Alzheimer's disease.
Table 1: Effects of this compound on Cognitive Performance in TAPP Mice
| Behavioral Test | Metric | TAPP + Vehicle | TAPP + this compound (30 mg/kg) | Outcome |
| Barnes Maze (12 weeks) | Learning Ability (Area Under Curve) | Impaired | Significantly Ameliorated | Improved Learning |
| Barnes Maze (12 weeks) | Memory Retention (2-day post-test) | Impaired | Significantly Improved | Restored Short- & Long-Term Memory |
| Novel Object Recognition (13 weeks) | Recognition Index | Impaired | Significantly Improved | Improved Short-Term Memory |
| Rotarod (Repeated Testing) | Motor Performance & Learning | Decreased | Significantly Improved | Improved Motor Function and Learning |
Table 2: Effect of this compound on Neuronal Marker in TAPP Mice
| Assay | Brain Region | Marker | TAPP + Vehicle | TAPP + this compound (30 mg/kg) | Outcome |
| Western Blot | Hippocampus | NeuN (Neuronal Nuclear Protein) | Significantly Reduced | Partially Prevented Reduction | Partial Neuroprotection |
Note: Data on direct amyloid-beta (Aβ) and tau pathology (e.g., plaque load, phosphorylated tau levels) from this study are not publicly available.
Experimental Protocols
Animal Model
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Model: Transgenic TAPP mice.
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Genetic Profile: These mice carry transgenes for human Amyloid Precursor Protein (APP) with the Swedish (Swe) mutation and human tau with the P301L mutation.
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Pathology: This model recapitulates key features of familial AD, including Aβ deposition, neurofibrillary tangles (NFTs), and neurodegeneration.
Treatment Regimen
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Compound: this compound (NSI-189).
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Dosage: 30 mg/kg administered orally.
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Treatment Start: 18 weeks of age, when memory deficits are first detected in this model.
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Duration: 12 weeks of daily administration.
Behavioral Assessments
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Barnes Maze: This test was used to assess spatial learning and memory. Mice were trained to find an escape hole on a circular platform. Learning was assessed after 6 and 12 weeks of treatment. Memory retention was tested after a 2-day period without exposure to the maze following the 12-week learning trials.
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Novel Object Recognition (NOR): Performed after 13 weeks of treatment, this test evaluates short-term recognition memory. Mice are habituated to an arena with two identical objects. In the test phase, one object is replaced with a novel one, and the time spent exploring each object is measured to calculate a recognition index.
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Rotarod: This test was used to assess motor coordination and learning. Mice were repeatedly placed on a rotating rod, and their latency to fall was recorded.
Biochemical Analysis
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Method: Western Blotting.
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Tissue: At the end of the study, brains were collected, and the hippocampus was homogenized for analysis.
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Marker: The neuronal nuclear protein (NeuN) was used as a marker to quantify neuronal loss.
Visualizations: Pathways and Workflows
Proposed Signaling Pathway for this compound
The precise mechanism of action for this compound is not fully elucidated, but evidence from multiple preclinical models suggests it promotes neurogenesis and synaptogenesis, potentially through the BDNF/TrkB signaling pathway.
Experimental Workflow
The following diagram illustrates the experimental workflow for the preclinical study of this compound in the TAPP mouse model.
In-Depth Technical Guide to Nevadistinel: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nevadistinel, also known as NYX-458, is a novel, orally bioavailable small molecule that acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. It is under investigation for its therapeutic potential in treating cognitive impairments associated with neurodegenerative disorders such as Parkinson's disease and dementia with Lewy bodies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound, with a focus on its role in modulating NMDA receptor signaling and its effects in preclinical models. Detailed experimental protocols from key studies are also presented to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound is a synthetic spiro-lactam derivative. Its chemical identity and key physicochemical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (4S)-2-[(4-methoxyphenyl)methyl]-2,7-diazaspiro[3.5]nonane-1,6-dione | PubChem |
| Synonyms | NYX-458, NYX-3054 | PubChem |
| CAS Number | 2181816-92-0 | PubChem |
| Molecular Formula | C₁₅H₁₈N₂O₃ | PubChem |
| Molecular Weight | 274.32 g/mol | PubChem |
| SMILES | COC1=CC=C(C=C1)CN2C[C@]3(C2=O)CCNC(=O)C3 | PubChem |
| Appearance | Solid | Probechem |
| Solubility | 10 mM in DMSO | Gentaur |
| Storage (Solid) | -20°C (long-term), 4°C (short-term) | Probechem |
| Storage (in Solvent) | -80°C (6 months), -20°C (6 months) | Probechem |
| XLogP3 | 0.1 | PubChem |
Mechanism of Action and Signaling Pathway
This compound is a positive allosteric modulator of the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Unlike direct agonists or antagonists, this compound is thought to bind to a unique, previously uncharacterized allosteric site on the NMDA receptor complex. This binding induces a conformational change in the receptor, leading to enhanced function.
The proposed mechanism of action involves the following key steps:
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Binding to a Novel Allosteric Site: this compound binds to a distinct site on the NMDA receptor, separate from the glutamate, glycine, or PCP binding sites.
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Conformational Change: This binding event induces a conformational change in the receptor protein.
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Enhanced Receptor Function: The conformational change leads to an increased cell surface expression of NMDA receptors and potentiates the receptor's response to the endogenous ligands, glutamate and glycine.
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Increased Synaptic Plasticity: The enhanced NMDA receptor function facilitates long-term potentiation (LTP), a cellular mechanism underlying learning and memory. This ultimately leads to improved neuronal communication.
The downstream signaling cascade following the positive allosteric modulation of the NMDA receptor by this compound is multifaceted. The influx of Ca²⁺ through the NMDA receptor channel activates a variety of intracellular signaling pathways that are critical for synaptic plasticity.
Preclinical Studies and Experimental Protocols
A key preclinical study by Zedler et al. (2020) investigated the efficacy of this compound in a non-human primate model of Parkinson's disease-related cognitive impairment. The study utilized a chronic, low-dose 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) administration model to induce cognitive deficits.
Experimental Design and Workflow
The general workflow of the preclinical study is
Methodological & Application
Application Notes and Protocols for In Vitro Electrophysiological Characterization of Nevadistinel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nevadistinel, also known as NYX-458 or NBI-1065844, is an investigational positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. As a modulator, this compound is designed to enhance the function of NMDA receptors, which are critical for synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor signaling is implicated in various neurological and psychiatric disorders. These application notes provide detailed protocols for characterizing the effects of this compound on neuronal and synaptic function using in vitro electrophysiology, a cornerstone technique for studying ion channel modulators.
The following protocols describe two key experimental paradigms: whole-cell patch-clamp recordings to assess direct effects on NMDA receptor-mediated currents in cultured neurons, and extracellular field potential recordings in brain slices to evaluate the modulation of synaptic plasticity, specifically long-term potentiation (LTP).
Mechanism of Action: Positive Allosteric Modulation of NMDA Receptors
This compound acts as a positive allosteric modulator, meaning it binds to a site on the NMDA receptor distinct from the agonist (glutamate) and co-agonist (glycine/D-serine) binding sites. This binding event is thought to induce a conformational change in the receptor that increases the probability of the channel opening or enhances ion flow when the primary agonists are bound. This subtle potentiation of the receptor's response to endogenous glutamate is a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the direct effect of this compound on NMDA receptor-mediated currents in cultured neurons (e.g., primary hippocampal or cortical neurons).
Materials and Reagents
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Cell Culture: Primary neurons cultured on glass coverslips.
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External Solution (aCSF): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. For isolating NMDA currents, Mg²⁺ is often omitted or lowered (e.g., 0.1 mM) to relieve voltage-dependent block, and antagonists for AMPA/Kainate (e.g., 10 µM CNQX) and GABA-A (e.g., 20 µM Picrotoxin) receptors are added.
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Internal Solution: Containing (in mM): 130 Cs-Gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 EGTA, 4 ATP-Mg, 0.3 GTP-Na. pH adjusted to 7.2 with CsOH.
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Agonists: NMDA (100 µM) and Glycine (20 µM).
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Test Compound: this compound stock solution (e.g., 10 mM in DMSO), diluted to final concentrations in aCSF.
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Electrophysiology Rig: Microscope, amplifier, micromanipulator, perfusion system.
Experimental Procedure
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Preparation: Place a coverslip with cultured neurons into the recording chamber and perfuse with aCSF at a rate of 1-2 mL/min.
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Patching: Using a borosilicate glass pipette (3-5 MΩ resistance) filled with internal solution, establish a whole-cell patch-clamp configuration on a target neuron.
-
Voltage Clamp: Clamp the neuron at a holding potential of -70 mV.
-
Baseline Recording: Apply a short puff or rapid perfusion of aCSF containing NMDA and glycine to evoke an inward current. Record several stable baseline responses.
-
This compound Application: Perfuse the chamber with aCSF containing the desired concentration of this compound for 2-5 minutes.
-
Test Recording: While in the presence of this compound, re-apply the NMDA/glycine solution and record the evoked current.
-
Washout: Perfuse with standard aCSF for 5-10 minutes to wash out the compound and record the recovery of the NMDA-evoked current.
-
Data Acquisition: Record currents, filtering at 2 kHz and digitizing at 10 kHz. Analyze the peak amplitude and total charge transfer of the NMDA-evoked currents.
Data Presentation: Expected Effects of this compound on NMDA Currents
The following table presents hypothetical, yet representative, data illustrating the potentiating effect of this compound on NMDA receptor currents.
| This compound Conc. | Baseline Peak Current (pA) | Post-Nevadistinel Peak Current (pA) | % Potentiation of Peak Current |
| Vehicle (0.1% DMSO) | -510 ± 25 | -505 ± 28 | -1.0% |
| 10 nM | -495 ± 30 | -618 ± 35 | 24.8% |
| 100 nM | -520 ± 22 | -790 ± 40 | 51.9% |
| 1 µM | -505 ± 28 | -945 ± 55 | 87.1% |
| 10 µM | -515 ± 31 | -960 ± 60 | 86.4% |
Data are represented as Mean ± SEM from a hypothetical experiment (n=8 cells per condition).
Protocol 2: Field Potential Recordings of Long-Term Potentiation (LTP)
This protocol assesses the ability of this compound to modulate synaptic plasticity in acute hippocampal slices by measuring its effect on LTP at the Schaffer collateral-CA1 synapse.
Materials and Reagents
-
Animals: Adult rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Dissection/Slicing Solution (ice-cold): Sucrose-based cutting solution to improve slice viability.
-
Artificial CSF (aCSF): Containing (in mM): 124 NaCl, 2.5 KCl, 2 CaCl₂, 2 MgSO₄, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-Glucose. Continuously bubbled with 95% O₂ / 5% CO₂.
-
Test Compound: this compound stock solution.
-
Electrophysiology Rig: Slice chamber (submerged or interface), stimulating and recording electrodes, amplifier.
Experimental Procedure
-
Slice Preparation: Prepare 350-400 µm thick transverse hippocampal slices in ice-cold cutting solution.
-
Recovery: Allow slices to recover in a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber, perfused with oxygenated aCSF (30-32°C). Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum) and a recording electrode in the CA1 apical dendritic layer.
-
Baseline Recording: Evoke field excitatory postsynaptic potentials (fEPSPs) every 30 seconds. Adjust stimulus intensity to elicit an fEPSP with a slope that is 30-40% of the maximum response. Record a stable baseline for at least 20 minutes.
-
This compound Incubation: Perfuse the slice with aCSF containing this compound (or vehicle) for 20-30 minutes prior to LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Post-HFS Recording: Continue recording the fEPSP slope for at least 60 minutes post-HFS to measure the magnitude and stability of potentiation.
-
Data Analysis: Normalize all fEPSP slope measurements to the average baseline value. Compare the degree of potentiation (average fEPSP slope 50-60 minutes post-HFS) between vehicle and this compound-treated slices.
Data Presentation: Expected Effects of this compound on LTP
The following table summarizes hypothetical data showing this compound's enhancement of LTP magnitude.
| Treatment Group | Baseline fEPSP Slope (mV/ms) | fEPSP Slope 60 min post-H
Application Notes and Protocols for Studying Nevadistinel's Effects Using Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nevadistinel (formerly NYX-458) is a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] As a key player in synaptic plasticity and cognitive function, the NMDA receptor is a critical target for therapeutic intervention in neurological and psychiatric disorders.[4] this compound is being investigated for its potential to mitigate cognitive deficits in conditions such as Parkinson's disease and Lewy body dementia.[1] Understanding the pharmacodynamic profile of this compound, particularly its impact on intracellular calcium dynamics, is crucial for its development and characterization.
Calcium imaging is a powerful and widely used technique to study the activity of NMDA receptors. Activation of these receptors leads to an influx of calcium ions (Ca2+) into the neuron, which can be visualized and quantified using fluorescent calcium indicators. These application notes provide detailed protocols for utilizing calcium imaging techniques, specifically with the ratiometric fluorescent indicator Fura-2, to characterize the effects of this compound on NMDA receptor-mediated calcium influx in cultured neurons.
Principle of the Assay
This protocol is designed to measure changes in intracellular calcium concentration ([Ca2+]i) in cultured neurons following the application of an NMDA receptor agonist, both in the presence and absence of this compound. As a positive allosteric modulator, this compound is expected to potentiate the NMDA receptor's response to its agonists (glutamate and glycine), leading to an enhanced influx of Ca2+.
The ratiometric calcium indicator Fura-2 is used to quantify these changes. Fura-2 exhibits a shift in its fluorescence excitation maximum from 380 nm in the Ca2+-free form to 340 nm when bound to Ca2+. The ratio of the fluorescence emission at 510 nm when excited at 340 nm versus 380 nm is directly proportional to the intracellular calcium concentration. This ratiometric measurement provides a robust and reliable quantification of [Ca2+]i that is largely independent of dye concentration, cell thickness, and illumination intensity.
Data Presentation
The following tables summarize representative quantitative data that could be obtained from the described experiments. These values are based on published data for similar NMDA receptor positive allosteric modulators and serve as an example of expected results when studying this compound.
| Treatment Group | Basal [Ca2+]i (nM) | Peak [Ca2+]i post-NMDA (nM) | Net Change in [Ca2+]i (nM) |
| Vehicle Control | 98 ± 12 | 350 ± 45 | 252 ± 38 |
| This compound (1 µM) | 102 ± 15 | 580 ± 60 | 478 ± 55 |
| This compound (10 µM) | 99 ± 11 | 850 ± 75 | 751 ± 70 |
| NMDA Receptor Antagonist (e.g., AP5) + this compound (10 µM) | 101 ± 13 | 110 ± 20 | 9 ± 15 |
Table 1: Effect of this compound on NMDA-evoked Peak Intracellular Calcium Concentration. Data are presented as mean ± standard deviation.
| Parameter | Vehicle Control | This compound (10 µM) |
| EC50 of NMDA (µM) | 25.5 | 10.2 |
| Emax (% of maximal response) | 100 | 145 |
Table 2: this compound's Effect on the Potency and Efficacy of NMDA. EC50 represents the concentration of NMDA required to elicit a half-maximal response. Emax represents the maximum response observed.
Signaling Pathway and Experimental Workflow
NMDA Receptor Signaling Pathway
The following diagram illustrates the signaling pathway initiated by NMDA receptor activation and modulated by this compound.
Caption: NMDA receptor activation and modulation by this compound.
Experimental Workflow for Calcium Imaging
This diagram outlines the key steps in the experimental protocol for assessing this compound's effect on neuronal calcium levels.
Caption: Workflow for Fura-2 calcium imaging experiment.
Experimental Protocols
Materials and Reagents
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Neurobasal medium and B27 supplement
-
Poly-D-lysine coated glass coverslips or 96-well plates
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution
-
This compound
-
N-methyl-D-aspartate (NMDA)
-
Glycine
-
NMDA receptor antagonist (e.g., AP5)
-
Ionomycin
-
EGTA
Equipment
-
Fluorescence microscope equipped with a filter wheel for alternating 340 nm and 380 nm excitation, a 510 nm emission filter, and a sensitive camera (e.g., sCMOS or EMCCD).
-
Alternatively, a fluorescence plate reader with the appropriate filters for ratiometric Fura-2 imaging.
-
Live-cell imaging chamber with temperature and CO2 control.
-
Perfusion system for solution exchange.
Protocol 1: Preparation of Cultured Neurons
-
Culture primary cortical or hippocampal neurons on poly-D-lysine coated glass coverslips or in 96-well imaging plates.
-
Maintain the cultures in Neurobasal medium supplemented with B27 at 37°C in a humidified incubator with 5% CO2.
-
Allow the neurons to mature for at least 10-14 days in vitro before conducting calcium imaging experiments to ensure robust expression of NMDA receptors.
Protocol 2: Fura-2 AM Loading
-
Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.
-
Prepare a 20% (w/v) Pluronic F-127 stock solution in DMSO.
-
On the day of the experiment, prepare the loading buffer by diluting the Fura-2 AM stock to a final concentration of 2-5 µM in physiological saline (e.g., HBSS). Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.
-
Remove the culture medium from the neurons and wash gently with pre-warmed physiological saline.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
After incubation, wash the cells three times with physiological saline to remove extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark before imaging.
Protocol 3: Calcium Imaging and Data Acquisition
-
Mount the coverslip with the Fura-2 loaded neurons onto the imaging chamber of the microscope. If using a plate reader, place the 96-well plate in the instrument.
-
Perfuse the cells with physiological saline.
-
Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and collecting the emission at 510 nm. A baseline recording of 1-2 minutes is recommended to ensure a stable signal.
-
To assess the effect of this compound, pre-incubate the cells with the desired concentration of this compound (or vehicle control) for 5-10 minutes.
-
Continue acquiring images while stimulating the cells with a solution containing NMDA (e.g., 20-100 µM) and glycine (e.g., 10 µM) in the presence of this compound or vehicle.
-
Record the fluorescence response for 5-10 minutes or until the signal returns to baseline.
-
At the end of each experiment, perform a calibration to convert the 340/380 nm fluorescence ratio to absolute [Ca2+]i. This is achieved by first obtaining the maximum fluorescence ratio (Rmax) by adding a calcium ionophore like ionomycin (e.g., 5-10 µM) in the presence of high extracellular calcium, followed by obtaining the minimum fluorescence ratio (Rmin) by adding a calcium chelator like EGTA (e.g., 10 mM) in a calcium-free solution.
Data Analysis
-
For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380).
-
Correct for background fluorescence by subtracting the average fluorescence intensity of a region of interest without cells.
-
Convert the fluorescence ratio to intracellular calcium concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380,free / F380,bound) Where:
-
Kd is the dissociation constant of Fura-2 for Ca2+ (~224 nM).
-
R is the experimental 340/380 ratio.
-
Rmin is the ratio in the absence of calcium.
-
Rmax is the ratio at saturating calcium levels.
-
F380,free / F380,bound is the ratio of fluorescence intensities at 380 nm for the calcium-free and calcium-bound forms of Fura-2.
-
-
Quantify the peak [Ca2+]i, the net change in [Ca2+]i (peak - baseline), and the area under the curve for each experimental condition.
-
For dose-response experiments, plot the change in [Ca2+]i as a function of NMDA concentration in the presence and absence of this compound to determine the EC50 and Emax.
Troubleshooting
-
Low Fura-2 Signal:
-
Increase the Fura-2 AM concentration or incubation time.
-
Ensure the Pluronic F-127 is properly dissolved.
-
Check the health of the neuronal cultures.
-
-
High Background Fluorescence:
-
Ensure complete removal of extracellular Fura-2 AM by thorough washing.
-
Use phenol red-free imaging medium.
-
-
Phototoxicity or Photobleaching:
-
Reduce the intensity and duration of the excitation light.
-
Decrease the frequency of image acquisition.
-
-
Variability in Cell Responses:
-
Ensure consistent cell density and culture health.
-
Average the responses from a sufficient number of cells for each condition.
-
Normalize the responses to the baseline fluorescence.
-
By following these detailed application notes and protocols, researchers can effectively utilize calcium imaging to elucidate the functional consequences of this compound's modulation of NMDA receptors, providing valuable insights for its continued development as a potential therapeutic agent.
References
- 1. Neuronal Ca2+ signaling via caldendrin and calneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caldendrin, a neuron-specific modulator of Cav/1.2 (L-type) Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 4. Dendritic NMDA receptors activate axonal calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Nevadistinel for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nevadistinel (also known as NYX-458) is a novel small molecule that acts as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It is under investigation for its therapeutic potential in mitigating cognitive deficits associated with various neurodegenerative conditions.[1][2] As a spiro-lactam compound, the successful in vivo administration of this compound is critical for preclinical research to evaluate its efficacy, pharmacokinetics, and safety. This document provides detailed application notes and protocols for the preparation of this compound for in vivo administration, based on its known chemical properties and established formulation strategies for poorly water-soluble compounds.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a suitable formulation for in vivo studies. While specific experimental data on its solubility and stability are not extensively published, its chemical structure as a spiro-lactam suggests it is likely a poorly water-soluble compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H18N2O3 | |
| Molecular Weight | 274.32 g/mol | MedChemExpress |
| CAS Number | 2181816-92-0 | |
| Appearance | To be determined | MedKoo |
| Solubility | To be determined | MedKoo |
| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | MedKoo |
Recommended Protocol for Formulation of this compound for In Vivo Administration
Given the presumed low aqueous solubility of this compound, a multi-step approach involving the use of co-solvents and/or complexing agents is recommended. The following protocol is a general guideline and may require optimization based on the specific requirements of the animal model and experimental design.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Polyethylene glycol 400 (PEG400), USP grade
-
Saline (0.9% NaCl), sterile
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
Protocol:
-
Initial Solubilization:
-
Accurately weigh the required amount of this compound powder in a sterile vial.
-
Add a minimal amount of DMSO to dissolve the powder completely. A starting point could be 10-20% of the final desired volume.
-
Vortex thoroughly until the solution is clear. Gentle warming (37°C) or brief sonication may aid in dissolution.
-
-
Addition of Co-solvent:
-
Add PEG400 to the DMSO solution. A common ratio for a vehicle composition is 10% DMSO, 40% PEG400, and 50% saline.
-
Vortex the mixture until it is homogeneous.
-
-
Final Dilution with Saline:
-
Slowly add sterile saline to the mixture to reach the final desired concentration and volume.
-
It is crucial to add the saline dropwise while continuously vortexing to prevent precipitation of the compound.
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of co-solvents.
-
-
Sterilization:
-
Sterilize the final formulation by filtering it through a 0.22 µm sterile filter into a new sterile vial.
-
-
Storage:
-
Store the prepared formulation at 2-8°C and protected from light. It is recommended to use the formulation within 24 hours of preparation to minimize the risk of degradation or precipitation. A stability study for the specific formulation should be conducted if it needs to be stored for a longer period.
-
Table 2: Example Vehicle Compositions for In Vivo Administration
| Vehicle Component | Percentage (%) | Notes |
| Option 1 | ||
| DMSO | 10 | Initial solubilizing agent. |
| PEG400 | 40 | Co-solvent to maintain solubility in aqueous solution. |
| Saline (0.9% NaCl) | 50 | Aqueous vehicle for injection. |
| Option 2 | ||
| DMSO | 5 | |
| Cremophor EL | 5 | Surfactant to improve solubility and stability. |
| Saline (0.9% NaCl) | 90 |
Note: The final concentration of DMSO should be kept as low as possible, ideally below 10%, to avoid potential toxicity in animals. The tolerability of the chosen vehicle should be assessed in a small group of animals before proceeding with the main study.
Experimental Workflow for In Vivo Administration
The following diagram illustrates a typical workflow for preparing and administering this compound in a preclinical research setting.
Signaling Pathway of this compound
This compound enhances the function of NMDA receptors, which are critical for synaptic plasticity and cognitive function. The following diagram illustrates the simplified signaling pathway of the NMDA receptor and the modulatory role of this compound.
Upon binding of glutamate and a co-agonist (glycine or D-serine), and subsequent membrane depolarization (often initiated by AMPA receptor activation), the magnesium block on the NMDA receptor ion channel is removed. This allows for an influx of calcium ions, which activates various downstream signaling cascades crucial for synaptic plasticity. This compound, as a positive allosteric modulator, binds to a site on the NMDA receptor distinct from the agonist binding sites and enhances the receptor's response to agonists, leading to increased channel opening probability and/or a prolonged open state.
Conclusion
The successful in vivo evaluation of this compound hinges on the development of a stable and well-tolerated formulation. The protocols and information provided herein offer a scientifically grounded starting point for researchers. It is imperative to perform small-scale pilot studies to confirm the solubility, stability, and in vivo tolerability of the final formulation before embarking on large-scale preclinical trials. Further characterization of this compound's pharmacokinetic and pharmacodynamic properties will be essential for its continued development as a potential therapeutic agent for neurological disorders.
References
Application Notes and Protocols for Lentiviral-Mediated Gene Expression Studies with Nevadistinel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nevadistinel (formerly NYX-458) is a novel positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] As a key player in synaptic plasticity, learning, and memory, the NMDA receptor is a critical target in neurodegenerative disorders. This compound is under investigation for its potential to ameliorate cognitive deficits associated with conditions such as Parkinson's disease, Lewy body dementia, and Alzheimer's disease.[1][2][3] Positive allosteric modulation by this compound enhances the receptor's response to the endogenous ligands glutamate and glycine, promoting downstream signaling cascades crucial for neuronal health and function.
Lentiviral vectors are highly efficient tools for delivering genetic material into both dividing and non-dividing cells, including post-mitotic neurons, making them ideal for neuroscience research. By employing lentiviral-mediated gene expression, researchers can investigate the interplay between specific genes and the pharmacological action of this compound. For instance, one could explore how this compound's activity is affected by the overexpression of a particular NMDA receptor subunit or a downstream signaling protein. Conversely, these studies can elucidate how this compound influences the expression of neuroprotective or plasticity-related genes.
These application notes provide a framework and detailed protocols for designing and executing lentiviral-mediated gene expression studies to investigate the effects of this compound in primary neuronal cultures.
Signaling Pathways and Experimental Design
This compound, as a positive allosteric modulator, enhances the influx of Ca²⁺ through the NMDA receptor channel upon activation by glutamate and glycine. This influx triggers multiple downstream signaling pathways pivotal for neuronal function and survival. Key pathways include the activation of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and the Ras-ERK pathway, which ultimately converge on the transcription factor CREB (cAMP response element-binding protein). Activated CREB promotes the transcription of genes involved in synaptic plasticity, cell survival, and neuroprotection, such as Brain-Derived Neurotrophic Factor (BDNF) and B-cell lymphoma 2 (Bcl-2).
A hypothetical experimental design could involve the lentiviral-mediated overexpression of a neuroprotective factor, "Gene X," in primary cortical neurons. These transduced neurons would then be treated with varying concentrations of this compound to assess its impact on the expression of downstream targets of NMDA receptor signaling, such as c-Fos and Bcl-2.
Data Presentation
The following tables represent illustrative data from the hypothetical experiment described above.
Table 1: Lentiviral Transduction Efficiency
| Lentiviral Vector | Multiplicity of Infection (MOI) | Transduction Efficiency (%) |
|---|---|---|
| LV-GFP (Control) | 5 | 92 ± 4 |
| LV-GeneX | 5 | 89 ± 5 |
Table 2: Effect of this compound on Target Gene Expression in LV-GeneX Transduced Neurons
| This compound (nM) | Fold Change in c-Fos mRNA | Fold Change in Bcl-2 mRNA |
|---|---|---|
| 0 (Vehicle) | 1.00 ± 0.12 | 1.00 ± 0.09 |
| 10 | 1.85 ± 0.21 | 1.45 ± 0.15 |
| 100 | 3.20 ± 0.35 | 2.10 ± 0.22 |
| 1000 | 3.50 ± 0.40 | 2.35 ± 0.28 |
Experimental Protocols
Protocol 1: Lentiviral Vector Production
This protocol outlines the production of high-titer lentiviral vectors using calcium phosphate transfection of HEK293T cells.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Lentiviral transfer plasmid (e.g., pLV-GeneX-IRES-GFP)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
2.5 M CaCl₂
-
2x HBS (HEPES-Buffered Saline)
-
Opti-MEM
-
0.45 µm syringe filters
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: Prepare a mixture of the transfer (10 µg), packaging (7.5 µg), and envelope (2.5 µg) plasmids in a sterile microfuge tube.
-
Transfection: a. Add 62.5 µL of 2.5 M CaCl₂ to the plasmid DNA mixture. b. Add sterile water to a final volume of 500 µL and mix gently. c. Add the DNA/CaCl₂ mixture dropwise to 500 µL of 2x HBS while vortexing gently. d. Incubate the mixture at room temperature for 20 minutes. e. Add the transfection mixture dropwise to the HEK293T cells.
-
Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator.
-
Medium Change: After 12-16 hours, replace the medium with 10 mL of fresh, pre-warmed DMEM with 10% FBS.
-
Virus Harvest: At 48 and 72 hours post-transfection, collect the supernatant containing the viral particles.
-
Virus Filtration and Concentration: Pool the collected supernatant and filter through a 0.45 µm syringe filter to remove cell debris. For higher titers, concentrate the virus using ultracentrifugation or a commercially available concentration reagent.
-
Aliquoting and Storage: Aliquot the concentrated virus and store at -80°C.
Protocol 2: Lentiviral Transduction of Primary Neurons
This protocol describes the transduction of primary cortical neurons with the produced lentiviral vectors.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Lentiviral vector stock
-
Poly-D-lysine coated plates
Procedure:
-
Neuron Culture: Plate primary cortical neurons on poly-D-lysine coated plates at a desired density.
-
Transduction: a. At Day in Vitro (DIV) 4, thaw the lentiviral aliquot on ice. b. Calculate the volume of virus needed to achieve the desired Multiplicity of Infection (MOI). c. Add the lentivirus directly to the neuron culture medium. Gently swirl the plate to mix. d. Note: For sensitive cells like primary neurons, polybrene is often omitted.
-
Incubation: Incubate the transduced neurons at 37°C in a 5% CO₂ incubator.
-
Medium Change: After 18-24 hours, perform a 50% medium change to remove the viral particles.
-
Gene Expression: Allow the transduced gene to express for at least 72-96 hours before proceeding with experiments.
Protocol 3: this compound Treatment and Gene Expression Analysis by RT-qPCR
This protocol details the treatment of transduced neurons with this compound and subsequent analysis of gene expression.
Materials:
-
Transduced primary neurons
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers (e.g., for c-Fos, Bcl-2, and a housekeeping gene like GAPDH)
Procedure:
-
This compound Treatment: a. At DIV 7, prepare serial dilutions of this compound in pre-warmed Neurobasal medium. b. Replace the existing medium with the medium containing the different concentrations of this compound or vehicle control. c. Incubate for the desired time (e.g., 6-24 hours).
-
RNA Isolation: a. Wash the cells with ice-cold PBS. b. Lyse the cells and isolate total RNA according to the manufacturer's protocol of the RNA isolation kit. c. Quantify the RNA and assess its purity.
-
cDNA Synthesis: a. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): a. Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for the gene of interest, and cDNA template. b. Perform the qPCR reaction using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Normalize the Ct values of the target genes to the housekeeping gene. c. Calculate the fold change in gene expression using the ΔΔCt method.
References
Application Notes: Western Blot Analysis of Proteins Affected by NYX-458 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NYX-458 is a novel, orally administered small-molecule modulator of the N-methyl-D-aspartate receptor (NMDAR). Unlike conventional NMDAR antagonists or agonists, NYX-458 functions by subtly regulating receptor activity, enhancing synaptic plasticity, the fundamental process for neural cell communication, learning, and memory. It was developed to treat cognitive impairment associated with neurodegenerative conditions such as Parkinson's disease (PD). The rationale stems from the observation that dopamine loss in PD leads to NMDAR dysregulation, impairing cognitive function.
Preclinical studies have shown that NYX-458 can lead to conformational changes in the NMDAR, increase receptor expression at the cell surface, and alter gene and protein expression, ultimately enhancing long-term potentiation. Specifically, in a preclinical head injury model, NYX-458 was suggested to counteract the transient decreases in the GluN2A and GluN2B subunits of the NMDAR. Although a Phase 2 clinical trial did not show clinically meaningful improvements, leading to the halt of its development, the compound's mechanism provides a valuable tool for investigating NMDAR-related pathways.
Western blot analysis is an indispensable technique to elucidate the molecular effects of NYX-458. It allows for the quantification of changes in the expression levels and post-translational modifications of key proteins within the NMDAR signaling and synaptic plasticity pathways following treatment.
Proposed Signaling Pathway of NYX-458
NYX-458 is hypothesized to act as a positive modulator of NMDARs. In pathological states like Parkinson's disease, where dopaminergic neuron loss leads to aberrant NMDAR signaling, NYX-458 may restore normal receptor function. This modulation is thought to increase the surface expression of NMDARs and activate downstream signaling cascades that promote synaptic strengthening and improved cognitive function.
Application Notes and Protocols for High-Content Screening of Novel NMDA Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-content screening (HCS) assays designed to identify and characterize novel N-methyl-D-aspartate (NMDA) receptor modulators, such as the positive allosteric modulator (PAM) Nevadistinel. The included methodologies for calcium imaging, neurite outgrowth, and synaptic protein quantification are optimized for a high-throughput format, enabling robust and reproducible data generation for drug discovery programs.
Application Note 1: Calcium Influx Assay for NMDA Receptor Potentiation
Introduction:
The NMDA receptor is a ligand-gated ion channel that, upon activation, allows for the influx of calcium ions (Ca²⁺), a critical second messenger in neurons. This assay provides a high-throughput method to measure intracellular Ca²⁺ changes in response to NMDA receptor activation and modulation. Positive allosteric modulators like this compound are expected to increase the Ca²⁺ influx in the presence of NMDA and its co-agonist glycine. This protocol is adapted from a high-throughput calcium-flux assay designed for NMDA receptors.
Experimental Protocol:
-
Cell Preparation:
-
Seed HEK293 cells expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A) in a 384-well, black-walled, clear-bottom plate at a density of 20,000-40,000 cells per well.
-
Culture cells overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound and Ligand Plate Preparation:
-
Prepare a serial dilution of the test compound (e.g., this compound) in a suitable buffer.
-
Prepare a solution of NMDA and glycine at a concentration that elicits a submaximal response (e.g., EC₂₀) to allow for the detection of potentiation.
-
-
Calcium Indicator Loading:
-
Remove the culture medium from the cell plate and add a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) diluted in a physiological buffer.
-
Incubate the plate at 37°C for 60 minutes, followed by a 30-minute incubation at room temperature in the dark.
-
-
Assay and Data Acquisition:
-
Wash the cells with a physiological buffer to remove excess dye.
-
Add the test compound dilutions to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the cell plate into a high-content imaging system or a fluorescent plate reader equipped with a liquid handling module.
-
Establish a baseline fluorescence reading.
-
Inject the NMDA/glycine solution and immediately begin recording the fluorescence intensity over time.
-
Data Analysis:
The increase in fluorescence intensity corresponds to the influx of intracellular calcium. The response can be quantified by measuring the peak fluorescence intensity or the area under the curve. Data should be normalized to a positive control (e.g., a known NMDA receptor PAM) and a negative control (vehicle). The potency of the compound is determined by generating a concentration-response curve and calculating the EC₅₀ value.
Expected Results for a Positive Allosteric Modulator (PAM):
A PAM like this compound is expected to produce a concentration-dependent increase in the NMDA-mediated calcium influx.
| Compound | EC₅₀ (µM) - GluN2A | EC₅₀ (µM) - GluN2B | Maximum Potentiation (% of control) |
| This compound (Expected) | 0.1 - 1.0 | 0.5 - 5.0 | 150 - 300 |
| Known PAM 1 (e.g., GNE-6901) | 8.5 | - | - |
| Known PAM 2 (e.g., GNE-8324) | 2.43 | - | - |
| Known PAM 3 (e.g., Pregnenolone Sulfate) | 21 | 33 | >150 |
Note: The EC₅₀ values for known PAMs are sourced from the literature and are provided for comparative purposes. The expected values for this compound are hypothetical and based on the typical potency range of NMDA PAMs.
Experimental Workflow Diagram:
Caption: High-content screening workflow for the calcium influx assay.
Application Note 2: Neurite Outgrowth Assay for Assessing Neuroplasticity
Introduction:
Neurite outgrowth is a fundamental process in neuronal development and plasticity, and it is influenced by synaptic activity. NMDA receptor activation plays a crucial role in these processes. This high-content screening assay quantifies changes in neurite length and complexity in response to NMDA receptor modulators. Positive modulators like this compound are hypothesized to promote neurite outgrowth, reflecting enhanced neuroplasticity.
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) under standard conditions.
-
Plate the neurons in 96- or 384-well imaging plates coated with an appropriate substrate (e.g., poly-D-lysine and laminin).
-
Allow the cells to adhere and extend initial neurites for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium.
-
Replace the existing medium with the medium containing the test compounds.
-
Incubate the cells for a period sufficient to observe changes in neurite morphology (e.g., 48-72 hours).
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS).
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2).
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with a counterstain (e.g., DAPI).
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use a neurite outgrowth analysis software module to automatically identify the cell body, trace neurites, and quantify various parameters.
-
Data Analysis:
The primary readouts for this assay include total neurite length per neuron, number of neurites per neuron, and number of branch points per neuron. Data should be normalized to a vehicle control. A known neurotrophic factor, such as Brain-Derived Neurotrophic Factor (BDNF), can be used as a positive control.
Expected Results for a Positive Allosteric Modulator (PAM):
A PAM like this compound is expected to increase neurite outgrowth in a concentration-dependent manner.
| Compound | Concentration (µM) | Total Neurite Length (fold change vs. vehicle) | Number of Branch Points (fold change vs. vehicle) |
| This compound (Expected) | 0.1 | 1.2 - 1.5 | 1.1 - 1.3 |
| 1.0 | 1.5 - 2.0 | 1.3 - 1.7 | |
| 10.0 | 1.8 - 2.5 | 1.5 - 2.0 | |
| BDNF (Positive Control) | 0.1 | ~2.0 | ~1.8 |
*Note: The expected values for this compound are hypothetical and
Application Notes and Protocols: Immunohistochemical Analysis of c-Fos Expression Following Nevadistinel Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nevadistinel (formerly NYX-458) is a novel positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. By enhancing NMDA receptor function, this compound is being investigated for its potential to improve cognitive function in neurodegenerative and neuropsychiatric disorders. A key method for assessing the neuronal response to such compounds is the detection of c-Fos protein expression. The c-fos gene is an immediate early gene, and its protein product is widely used as a marker for neuronal activation. Increased neuronal activity leads to a rapid and transient expression of c-Fos, making it an invaluable tool for mapping neuronal circuits activated by pharmacological agents.
These application notes provide a comprehensive overview and detailed protocols for conducting immunohistochemistry (IHC) to evaluate c-Fos expression in rodent brains following treatment with this compound. While direct public data on this compound-induced c-Fos expression is limited, studies on mechanistically similar NMDA receptor PAMs, such as Rapastinel, have demonstrated significant changes in c-Fos immunoreactivity in specific brain regions, offering a valuable precedent.
Principle of the Method
Positive allosteric modulation of NMDA receptors by this compound is hypothesized to enhance glutamatergic neurotransmission, leading to increased neuronal depolarization and calcium influx. This influx triggers a cascade of intracellular signaling events, culminating in the activation of transcription factors that drive the expression of immediate early genes like c-fos. Subsequent translation of c-Fos protein allows for its detection by immunohistochemistry, providing a spatio-temporal map of neuronal activation in response to this compound treatment.
Signaling Pathway
The binding of this compound to the NMDA receptor enhances its response to the endogenous ligands glutamate and glycine (or D-serine). This leads to increased cation influx, primarily Ca²⁺, into the postsynaptic neuron. The rise in intracellular calcium activates several downstream signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which in turn phosphorylates and activates transcription factors such as CREB (cAMP response element-binding protein). Activated CREB binds to the promoter region of the c-fos gene, initiating its transcription and subsequent translation into the c-Fos protein.
Experimental Design and Considerations
-
Animal Model: Male adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) are commonly used.
-
Drug Administration: this compound can be administered via various routes (e.g., intraperitoneal injection, oral gavage). The dose and time course should be determined based on pharmacokinetic and pharmacodynamic data. A typical time point for assessing peak c-Fos expression is 90-120 minutes post-injection.
-
Control Groups: A vehicle-treated control group is essential. A positive control, such as a known NMDA receptor agonist or a compound like Rapastinel, can also be included.
-
Tissue Collection: Animals should be deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde) to preserve tissue integrity and antigenicity.
-
Brain Regions of Interest: Based on the known function of NMDA receptors and data from similar compounds, key brain regions to examine include the prefrontal cortex (specifically the prelimbic cortex), hippocampus, and striatum.
Detailed Experimental Protocols
Protocol 1: Animal Treatment and Tissue Preparation
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline, DMSO). The final concentration should be such that the desired dose can be administered in a reasonable volume (e.g., 1-5 ml/kg).
-
Animal Dosing: Administer the prepared this compound solution or vehicle to the animals.
-
Perfusion: 90-120 minutes after administration, deeply anesthetize the animal (e.g., with an overdose of sodium pentobarbital).
-
Perform a thoracotomy to expose the heart.
-
Insert a perfusion needle into the left ventricle and make an incision in the right atrium.
-
Perfuse transcardially with ice-cold 0.9% saline until the liver is cleared of blood, followed by ice-cold 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS, pH 7.4).
-
Brain Extraction and Post-fixation: Carefully dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks (typically 24-48 hours).
-
Sectioning: Freeze the brain and cut 30-40 µm thick coronal sections using a cryostat. Collect the sections in a cryoprotectant solution and store them at -20°C until use.
Protocol 2: Immunohistochemistry for c-Fos
This protocol is for free-floating sections.
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
Antigen Retrieval (Optional but Recommended): For improved signal, incubate sections in 10 mM sodium citrate buffer (pH 6.0) at 80°C for 30 minutes. Allow to cool to room temperature.
-
Endogenous Peroxidase Quenching: Incubate the sections in 0.3-3% hydrogen peroxide in PBS for 30 minutes at room temperature to block endogenous peroxidase activity.
-
Washing: Wash the sections three times for 10 minutes each in PBS.
-
Blocking: Incubate the sections in a blocking solution (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1-2 hours at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections in the primary antibody solution (e.g., rabbit anti-c-Fos
Application Notes and Protocols for In Vivo Microdialysis to Measure Neurotransmitter Levels with Nevadistinel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nevadistinel (formerly known as NYX-458) is a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1] As a key player in excitatory synaptic transmission, the NMDA receptor is integral to processes such as learning, memory, and synaptic plasticity.[2][3] Dysfunction of NMDA receptor signaling is implicated in a variety of neurological and psychiatric disorders.[3][4] this compound is being investigated for its potential to treat cognitive impairments associated with neurodegenerative diseases by enhancing NMDA receptor function.
Understanding the in vivo pharmacodynamic effects of this compound on neurotransmitter systems is crucial for its development. In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid of specific brain regions in awake, freely moving animals, allowing for the quantification of neurotransmitter level changes in response to pharmacological agents.
These application notes provide a detailed protocol for utilizing in vivo microdialysis to measure the effects of this compound on glutamate and dopamine levels in the rodent brain. Given the absence of publicly available data for this specific application, this document presents a comprehensive, generalized protocol based on established microdialysis methodologies and the known mechanism of action of this compound.
Putative Mechanism of Action of this compound
This compound acts as a positive allosteric modulator of the NMDA receptor. This means it binds to a site on the receptor distinct from the glutamate and glycine/D-serine binding sites, enhancing the receptor's response to its agonists. By potentiating NMDA receptor function, this compound is expected to influence glutamatergic neurotransmission. Due to the intricate interactions between the glutamate and dopamine systems, particularly in brain regions like the striatum and prefrontal cortex, modulation of NMDA receptors can also lead to downstream changes in dopamine release.
Figure 1: Proposed signaling pathway of this compound.
Experimental Protocols
This section outlines a detailed protocol for an in vivo microdialysis experiment to assess the effects of this compound on extracellular glutamate and dopamine concentrations in the rat striatum.
I. Materials and Reagents
-
Animals: Male Sprague-Dawley rats (250-300 g)
-
Surgical Equipment: Stereotaxic frame, anesthetic machine (isoflurane), surgical drill, micro-screws, dental cement.
-
Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm membrane length and a 20 kDa molecular weight cutoff.
-
Microdialysis Pump: A syringe pump capable of low flow rates (e.g., 0.5-2.0 µL/min).
-
Fraction Collector: Refrigerated fraction collector to maintain sample integrity.
-
Perfusion Fluid (aCSF): Artificial cerebrospinal fluid (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.2 MgCl₂, buffered to pH 7.4 with phosphate or bicarbonate.
-
This compound Solution: this compound dissolved in a suitable vehicle (e.g., 20% cyclodextrin in saline).
-
Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for dopamine and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) for glutamate (after derivatization).
II. Experimental Workflow
Figure 2: Experimental workflow for the microdialysis study.
III. Detailed Procedure
-
Stereotaxic Surgery:
-
Anesthetize the rat with isoflurane and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the desired brain region (e.g., striatum: AP +1.0 mm, ML ±2.5 mm from bregma; DV -3.0 mm from dura).
-
Secure the cannula with micro-screws and dental cement.
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the rat in a microdialysis bowl and allow it to habituate.
-
Gently insert the microdialysis probe through the guide cannula to the target depth.
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
-
Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min).
-
Allow a 90-120 minute equilibration period for neurotransmitter levels to stabilize.
-
-
Sample Collection:
-
Collect 3-4 baseline samples at 20-minute intervals.
-
Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally) or vehicle.
-
Continue collecting samples every 20 minutes for at least 2 hours post-injection.
-
Store samples at -80°C until analysis.
-
IV. Sample Analysis
-
Dopamine: Analyze microdialysate samples using HPLC with electrochemical detection. The concentration of dopamine is determined by comparing the peak height or area to that of known standards.
-
Glutamate: Analyze microdialysate samples using HPLC with fluorescence detection following pre-column derivatization with o-phthaldialdehyde (OPA).
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of an in vivo microdialysis study with this compound. Note: This data is for illustrative purposes only and is not derived from actual experiments.
Table 1: Hypothetical Effects of this compound on Extracellular Glutamate Levels in the Striatum
| Time (min) | Vehicle (% Baseline) | This compound (1 mg/kg) (% Baseline) | This compound (3 mg/kg) (% Baseline) | This compound (10 mg/kg) (% Baseline) |
| -40 to -20 | 102 ± 5 | 98 ± 6 | 101 ± 4 | 99 ± 5 |
| -20 to 0 | 100 ± 4 | 100 ± 5 | 100 ± 3 | 100 ± 4 |
| 0 | Injection | Injection | Injection | Injection |
| 0 to 20 | 99 ± 6 | 115 ± 8 | 135 ± 10 | 155 ± 12** |
| 20 to 40 | 101 ± 5 | 125 ± 9 | 150 ± 11 | 180 ± 15 |
| 40 to 60 | 98 ± 4 | 122 ± 7 | 145 ± 9 | 175 ± 13 |
| 60 to 80 | 103 ± 5 | 110 ± 6 | 128 ± 8 | 150 ± 11** |
| 80 to 100 | 100 ± 6 | 105 ± 5 | 115 ± 7 | 130 ± 9* |
| 100 to 120 | 97 ± 5 | 102 ± 4 | 108 ± 6 | 118 ± 8 |
*Values are presented as mean ± SEM. Data are normalized to the average of the two pre-injection baseline samples. *p < 0.05, *p < 0.01 compared to vehicle control at the same time point.
Table 2: Hypothetical Effects of this compound on Extracellular Dopamine Levels in the Striatum
| Time (min) | Vehicle (% Baseline) | This compound (1 mg/kg) (% Baseline) | This compound (3 mg/kg) (% Baseline) | This compound (10 mg/kg) (% Baseline) |
| -40 to -20 | 99 ± 4 | 101 ± 5 | 98 ± 6 | 102 ± 4 |
| -20 to 0 | 100 ± 5 | 100 ± 4 | 100 ± 5 | 100 ± 3 |
| 0 | Injection | Injection | Injection | Injection |
| 0 to 20 | 102 ± 6 | 108 ± 7 | 118 ± 9 | 130 ± 10 |
| 20 to 40 | 101 ± 5 | 115 ± 8 | 130 ± 10 | 150 ± 12 |
| 40 to 60 | 99 ± 4 | 112 ± 6 | 125 ± 8* | 145 ± 11 |
| 60 to 80 | 98 ± 5 | 107 ± 5 | 115 ± 7 | 128 ± 9* |
| 80 to 100 | 103 ± 6 | 104 ± 4 | 108 ± 6 | 115 ± 8 |
| 100 to 120 | 100 ± 5 | 101 ± 3 | 105 ± 5 | 110 ± 7 |
*Values are presented as mean ± SEM. Data are normalized to the average of the two pre-injection baseline samples. *p < 0.05, *p < 0.01 compared to vehicle control at the same time point.
Discussion and Interpretation
The hypothetical data suggests that this compound, by positively modulating NMDA receptors, would lead to a dose-dependent increase in extracellular glutamate levels. This is a plausible outcome as enhanced receptor sensitivity could lead to increased neuronal firing and subsequent glutamate release. The downstream effect on dopamine is also expected to be an increase, reflecting the excitatory influence of glutamatergic pathways on dopaminergic neurons.
These application notes provide a framework for investigating the in vivo neurochemical profile of this compound. Researchers can adapt this protocol to study other brain regions, different dosing regimens, or to measure other relevant neurotransmitters. The successful application of these methods will provide critical insights into the pharmacodynamics of this compound and other NMDA receptor modulators, aiding in their preclinical and clinical development.
References
- 1. Dopamine D1 Activation Potentiates Striatal NMDA Receptors by Tyrosine Phosphorylation-Dependent Subunit Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel neuroactive steroids as positive allosteric modulators of NMDA receptors: mechanism, site of action, and rescue pharmacology on GRIN variants associated with neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of NMDA receptors: mechanisms, physiological impact and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Generation of a Stable Cell Line for Investigating the Cellular Effects of Nevadensin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nevadensin, a naturally occurring flavonoid, has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. Understanding the long-term cellular and molecular effects of Nevadensin is crucial for its development as a potential therapeutic agent. The generation of stable cell lines provides a consistent and reproducible in vitro model system to investigate the chronic effects of compounds like Nevadensin on cellular signaling pathways, gene expression, and overall cell physiology.
This application note provides a comprehensive protocol for the generation and validation of a stable cell line to study the effects of Nevadensin. The described workflow is applicable for creating cell lines that, for example, overexpress a target protein of interest or contain a reporter construct to monitor the activity of a specific signaling pathway modulated by Nevadensin.
Signaling Pathway of Interest
Nevadensin has been reported to modulate several key cellular signaling pathways. For the purpose of this application note, we will focus on its potential interaction with a hypothetical signaling cascade involving a receptor tyrosine kinase (RTK), the Ras/Raf/MEK/ERK (MAPK) pathway, and a downstream transcription factor. This pathway is frequently implicated in cell proliferation, differentiation, and survival, and its dysregulation is common in various diseases, including cancer.
Caption: Hypothetical signaling pathway modulated by Nevadensin.
Experimental Workflow
The overall workflow for generating and validating a stable cell line for studying Nevadensin's effects is depicted below. This process begins with the selection of a suitable host cell line and expression vector, followed by transfection, selection of stably transfected cells, clonal expansion, and finally, validation and characterization of the generated cell line.
Caption: Workflow for stable cell line generation and analysis.
Protocols
Cell Culture and Maintenance
-
Cell Line: Select a host cell line appropriate for the research question (e.g., HEK293, HeLa, A549).
-
Culture Medium: Culture the cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.
Determination of Antibiotic Selection Concentration
-
Plating: Seed the host cell line in a 6-well plate at a density of 2 x 10^5 cells/well.
-
Antibiotic Titration: The following day, replace the medium with fresh medium containing a range of concentrations of the selection antibiotic (e.g., G418, Puromycin, Hygromycin B). Include a no-antibiotic control.
-
Incubation and Observation: Incubate the cells and monitor cell viability daily. Replace the antibiotic-containing medium every 2-3 days.
-
Determination: After 7-10 days, identify the lowest antibiotic concentration that results in complete cell death. This concentration will be used for selecting stably transfected cells.
Transfection
-
Plating: The day before transfection, seed the host cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Transfection Complex Preparation:
-
Dilute the plasmid DNA (containing the gene of interest and the antibiotic resistance gene) in a serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., lipofectamine-based) in a serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for the manufacturer-recommended time to allow complex formation.
-
-
Transfection: Add the transfection complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24-48 hours before starting the selection process.
Selection of Stably Transfected Cells
-
Initiation of Selection: After 24-48 hours post-transfection, replace the medium with a fresh complete medium containing the predetermined optimal concentration of the selection antibiotic.
-
Maintenance: Replace the selection medium every 3-4 days.
-
Monitoring: Monitor the cells for the formation of resistant colonies over 2-3 weeks. Most non-transfected cells should die within the first week.
Isolation and Expansion of Clonal Cell Lines
-
Colony Identification: Once discrete colonies are visible, mark them on the bottom of the plate.
-
Clonal Isolation:
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Place a cloning cylinder over a single, well-isolated colony.
-
Add a small amount of trypsin to the cylinder and incubate until the cells detach.
-
Transfer the cell suspension to a well of a 24-well plate containing a complete medium.
-
-
Expansion: Expand each clone sequentially into larger culture vessels (e.g., 24-well to 6-well to T-25 flask). Maintain antibiotic selection during the initial stages of expansion.
Validation of Stable Expression
-
Genomic DNA PCR: Confirm the integration of the transgene into the host cell genome.
-
RT-qPCR: Quantify the mRNA expression level of the transgene.
-
Western Blot: Detect the expression of the protein of interest.
-
Immunofluorescence/Flow Cytometry: Verify protein expression and localization within the cell population.
Functional Characterization with Nevadensin
-
Treatment: Treat the validated stable cell line and the parental (wild-type) cell line with various concentrations of Nevadensin for different time points.
-
Assays: Perform functional assays to assess the effects of Nevadensin. Examples include:
-
Cell Viability/Proliferation Assays (MTT, BrdU): To determine the effect on cell growth.
-
Reporter Assays (e.g., Luciferase): If a reporter construct was used, to measure pathway activity.
-
Western Blot: To analyze the phosphorylation status and expression of key signaling proteins.
-
RT-qPCR: To measure changes in target gene expression.
-
Data Presentation
The quantitative data generated from the characterization and functional assays of the stable cell line can be summarized in tables for clear comparison.
Table 1: Validation of Stable Clone Expression
| Clone ID | Transgene mRNA Level (Fold Change vs. WT) | Protein Expression Level (Relative to Loading Control) |
| Clone A | 150.5 ± 12.3 | 1.8 ± 0.2 |
| Clone B | 98.7 ± 9.1 | 1.2 ± 0.1 |
| Clone C | 210.2 ± 18.5 | 2.5 ± 0.3 |
| Wild-Type (WT) | 1.0 ± 0.2 | Not Detected |
Table 2: Functional Response to Nevadensin Treatment (Hypothetical Data)
| Cell Line | Nevadensin Conc. (µM) | Cell Viability (% of Control) | p-ERK/Total ERK Ratio | Target Gene mRNA (Fold Change) |
| Stable Clone C | 0 (Control) | 100 ± 5.2 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 10 | 85.3 ± 4.1 | 0.6 ± 0.05 | 0.4 ± 0.03 | |
| 50 | 62.1 ± 3.5 | 0.2 ± 0.02 | 0.1 ± 0.01 | |
| Wild-Type | 0 (Control) | 100 ± 6.0 | 1.0 ± 0.08 | 1.0 ± 0.12 |
| 10 | 98.2 ± 5.5 | 0.9 ± 0.07 | 0.9 ± 0.09 | |
| 50 | 95.7 ± 4.8 | 0.8 ± 0.06 | 0.8 ± 0.07 |
Conclusion
The generation of a stable cell line is a powerful tool for the in-depth investigation of the long-term effects of Nevadensin. The protocols outlined in this application note provide a robust framework for the successful establishment, validation, and utilization of such a cell line. This in vitro model system will facilitate detailed studies into the mechanism of action of Nevadensin and aid in its evaluation as a potential therapeutic candidate.
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Nevadistinel
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility issues encountered with Nevadistinel in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound (also known as NYX-458) is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It is under investigation for its potential to treat cognitive impairments associated with neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1][3] Like many new chemical entities, this compound's effectiveness can be limited by its low solubility in water, which can impact its bioavailability and the ability to achieve desired concentrations in preclinical and clinical studies.[4]
Q2: What are the initial signs of solubility problems with this compound in my experiments?
Common indicators of poor solubility include:
-
Precipitation: The compound coming out of solution, appearing as a solid, cloudiness, or film.
-
Inconsistent Results: High variability in data from the same or similar experimental setups.
-
Low Bioavailability: In in-vivo studies, lower than expected plasma concentrations of the drug.
-
Difficulty in Formulation: Challenges in preparing a homogenous stock solution at the desired concentration.
Q3: What general strategies can be employed to enhance the solubility of poorly water-soluble drugs like this compound?
A variety of techniques can be used to improve the aqueous solubility of pharmaceutical compounds. These methods can be broadly categorized into physical and chemical modifications.
| Category | Technique | Description |
| Physical Modifications | Particle Size Reduction | Increasing the surface area by reducing particle size (e.g., micronization, nanosuspension) can improve dissolution rate. |
| Modification of Crystal Habit | Utilizing amorphous forms or cocrystals can increase solubility compared to stable crystalline forms. | |
| Solid Dispersions | Dispersing the drug in a hydrophilic carrier can enhance solubility and dissolution. | |
| Chemical Modifications | pH Adjustment | For ionizable compounds, adjusting the pH of the solution to favor the ionized form can significantly increase solubility. |
| Use of Cosolvents | Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol, polyethylene glycol) can increase the solubility of non-polar compounds. | |
| Surfactants/Micelles | Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water. | |
| Complexation | Using agents like cyclodextrins to form inclusion complexes can enhance the solubility of guest drug molecules. |
Troubleshooting Guide
Problem: My this compound stock solution is cloudy and a precipitate forms over time.
This is a clear indication that the concentration of this compound has exceeded its solubility limit in the chosen solvent system.
Solutions:
-
pH Adjustment:
-
Rationale: If this compound has ionizable groups, altering the pH of the aqueous solution can increase the proportion of the more soluble ionized form.
-
Protocol:
-
Determine the pKa of this compound (if not known, this may require experimental determination or prediction).
-
Prepare a series of buffers with pH values above and below the pKa.
-
Attempt to dissolve this compound in each buffer to identify the pH at which solubility is maximal.
-
Ensure the final pH is compatible with your experimental system (e.g., cell culture, in-vivo model).
-
-
-
Employing Cosolvents:
-
Rationale: Adding a water-miscible organic solvent can reduce the polarity of the aqueous environment, thereby increasing the solubility of a hydrophobic compound like this compound.
-
Protocol:
-
Prepare small-scale trial solutions of this compound in various aqueous mixtures of common cosolvents such as ethanol, propylene glycol, or polyethylene glycol (PEG).
-
Start with a low percentage of the cosolvent (e.g., 5-10%) and gradually increase the concentration.
-
Visually inspect for precipitation and, if possible, quantify the solubility at each cosolvent concentration.
-
Select the lowest effective concentration of the cosolvent to minimize potential toxicity in your experimental model.
-
-
Problem: I need to prepare a high-concentration stock of this compound for my in-vitro assays, but it won't dissolve completely.
Forcing a compound into solution at a concentration far above its equilibrium solubility will likely lead to precipitation and inaccurate dosing.
Solutions:
-
Use of Surfactants:
-
Rationale: Non-ionic surfactants can form micelles that encapsulate this compound, increasing its apparent solubility.
-
Protocol:
-
Select a biocompatible, non-ionic surfactant such as Polysorbate 80 (Tween 80) or a Poloxamer.
-
Prepare aqueous solutions of the surfactant at concentrations above its critical micelle concentration (CMC).
-
Attempt to dissolve this compound in the surfactant solution. Gentle heating and sonication may aid dissolution.
-
Ensure the final surfactant concentration is not cytotoxic to your cells.
-
-
-
Complexation with Cyclodextrins:
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in water.
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Protocol:
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Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its good water solubility and low toxicity.
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Prepare an aqueous solution of HP-β-CD.
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Add this compound to the cyclodextrin solution and stir vigorously. The formation of the inclusion complex may take some time.
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Filter the solution to remove any undissolved compound before use.
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-
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a general workflow for addressing solubility issues with a compound like this compound.
Caption: A workflow for systematically addressing this compound solubility.
This compound's Mechanism of Action: NMDA Receptor Modulation
This compound acts as a positive allosteric modulator of the NMDA receptor. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium block. Upon opening, the channel allows the influx of calcium ions, which triggers downstream signaling cascades.
The following diagram illustrates the key components of the NMDA receptor signaling pathway.
Caption: Simplified NMDA receptor signaling pathway modulated by this compound.
References
Technical Support Center: Optimizing Long-Term Potentiation (LTP) Studies with Nevadistinel
Welcome to the technical support center for optimizing your Long-Term Potentiation (LTP) experiments involving Nevadistinel (NYX-458). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect LTP?
This compound (also known as NYX-458) is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. In the context of Long-Term Potentiation (LTP), which is a cellular mechanism underlying learning and memory, this compound is expected to enhance synaptic plasticity. Since LTP induction is critically dependent on the activation of NMDA receptors, this compound, by potentiating NMDAR function, may lower the threshold for LTP induction or increase the magnitude and stability of potentiation.
Q2: What are the recommended starting stimulation parameters for LTP induction when using this compound?
While specific studies detailing LTP protocols with this compound are not yet widely published, based on its mechanism of action, standard LTP induction protocols can be adapted. It is recommended to start with parameters known to reliably induce LTP and then optimize for your specific experimental conditions. Two common and effective protocols are High-Frequency Stimulation (HFS) and Theta-Burst Stimulation (TBS).
It is advisable to perform initial dose-response experiments with this compound to determine the optimal concentration for your preparation.
Q3: How can I be sure that the potentiation I observe is true LTP?
True LTP is characterized by its persistence over a long period (typically at least 60 minutes post-induction) and its dependence on NMDA receptor activation. To confirm that you are observing NMDAR-dependent LTP, you can perform control experiments where a specific NMDA receptor antagonist, such as D-AP5, is applied before the induction protocol. The antagonist should block the induction of LTP.
Q4: What are the key signaling pathways involved in this compound-modulated LTP?
This compound, as a positive allosteric modulator of NMDA receptors, will primarily impact the initial steps of the LTP signaling cascade. The enhanced influx of Ca²⁺ through the NMDA receptor channel triggers a series of downstream events.
Technical Support Center: Ensuring Consistent Delivery of Nevadistinel in Cell Culture Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the consistent delivery of Nevadistinel in their cell culture experiments.
Troubleshooting Guide
Inconsistent experimental results with this compound can often be traced back to issues with its preparation and delivery in cell culture media. Below is a guide to help you troubleshoot common problems.
Table 1: Troubleshooting Common Issues with this compound Delivery
| Observed Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in media | Low aqueous solubility of this compound. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). Add the stock solution to the media dropwise while gently vortexing to ensure rapid and even dispersion.[1] |
| High final concentration of the organic solvent. | Keep the final concentration of the organic solvent in the cell culture medium below 0.5%, with 0.1% or lower being ideal to avoid toxicity and precipitation.[1] | |
| Unfavorable pH of the cell culture medium. | Test the solubility of this compound in media with slightly different pH values within a physiologically relevant range (e.g., 7.2, 7.4, 7.6) to identify the optimal pH for solubility.[1] | |
| Interaction with media components. | Evaluate the solubility of this compound in different basal media (e.g., DMEM, RPMI-1640) with and without serum to see if specific components are causing precipitation.[1] | |
| Loss of compound activity over time | Degradation of this compound in aqueous solution. | Prepare fresh this compound-containing media for each experiment. If storage is necessary, conduct a stability study to determine the rate of degradation at different storage temperatures (e.g., 4°C, -20°C, -80°C). |
| Adsorption to plasticware. | Use low-protein-binding plasticware for preparing and storing this compound solutions. | |
| High variability between replicate experiments | Inaccurate pipetting of viscous stock solutions. | Use positive displacement pipettes for accurate handling of high-concentration stock solutions, especially if they are viscous. |
| Incomplete mixing of this compound in the final culture volume. | After adding the this compound stock solution to the media, ensure thorough but gentle mixing before aliquoting to individual culture vessels. | |
| Cell density variations affecting compound availability. | Ensure consistent cell seeding density across all experimental replicates. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound that remains stable and soluble.
Materials:
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This compound powder
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Sterile, anhydrous dimethyl sulfoxide (DMSO)
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Sterile, low-protein-binding microcentrifuge tubes
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Vortex mixer
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Calibrated pipettes
Procedure:
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Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the calculated volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
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Vortex the tube until the this compound is completely dissolved.
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Aliquot the stock solution into smaller volumes in sterile, low-protein-binding microcentrifuge tubes to minimize freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Verifying the Final Concentration of this compound in Cell Culture Media
Objective: To confirm the actual concentration of this compound in the prepared cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
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Cell culture medium containing the final desired concentration of this compound
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Control cell culture medium (without this compound)
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HPLC system with a suitable column (e.g., C18)
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Appropriate mobile phase (to be determined based on this compound's chemical properties)
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This compound standard of known concentration
Procedure:
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Prepare a standard curve using serial dilutions of the this compound standard in control cell culture medium.
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Collect a sample of the cell culture medium prepared with this compound.
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If necessary, perform a sample clean-up step (e.g., protein precipitation with acetonitrile) to remove components that may interfere with the HPLC analysis.
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Centrifuge the sample to pellet any precipitates and collect the supernatant.
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Inject the supernatant and the standards onto the HPLC system.
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Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
Visual Guides
Caption: Troubleshooting workflow for inconsistent this compound delivery.
Caption: Experimental workflow for preparing and delivering this compound.
Frequently Asked Questions (FAQs)
Q1: I see a precipitate in my cell culture medium after adding this compound. What should I do?
A1: Do not filter the medium, as this will lower the effective concentration of this compound and lead to inaccurate results.[1] The precipitation is likely due to the low aqueous solubility of the compound. Try the following:
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Ensure you are using a high-concentration stock solution and adding it to the media while gently vortexing for rapid dispersion.
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Check the final concentration of your organic solvent (e.g., DMSO); it should ideally be below 0.1%.
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Consider testing the solubility of this compound in different types of cell culture media or at slightly different pH values.
Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A2: To avoid solvent-induced toxicity and potential precipitation of your compound, the final concentration of DMSO should generally be kept below 0.5%. Many protocols recommend a concentration of 0.1% or lower for sensitive cell lines or long-term experiments.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in an organic solvent like DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solution from light, as many compounds are light-sensitive.
Q4: My experimental results are not reproducible. What could be the cause?
A4: High variability between experiments can stem from several factors related to compound delivery:
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Inaccurate Pipetting: High-concentration stock solutions can be viscous. Use positive displacement pipettes for better accuracy.
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Incomplete Mixing: Ensure the this compound stock solution is thoroughly mixed into the bulk cell culture medium before it is dispensed into individual wells or flasks.
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Compound Instability: Prepare fresh this compound-containing media for each experiment to avoid issues with compound degradation over time.
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Inconsistent Cell Seeding: Ensure that the cell density is consistent across all replicates, as this can affect the amount of compound available to each cell.
Q5: Can I pre-mix this compound into a large batch of media and store it?
A5: This is generally not recommended without prior stability data. Many compounds can degrade in aqueous solutions, especially at 37°C. It is best practice to add this compound to the media immediately before use. If you need to prepare it in advance, a stability study should be conducted to determine how long the compound remains stable in your specific cell culture medium at the intended storage temperature.
References
Validating antibody specificity for proteins of interest in Nevadistinel studies
Welcome to the technical support center for researchers utilizing Nevadistinib. This resource provides essential guidance on a critical aspect of your research: ensuring the antibodies used to detect and quantify proteins of interest are specific and reliable. Given that Nevadistinib is a targeted therapy, likely a tyrosine kinase inhibitor, precise measurement of its effects on signaling pathways is paramount for generating reproducible and accurate data.
Frequently Asked Questions (FAQs)
Q1: What is antibody specificity and why is it crucial in my Nevadistinib research?
Q2: What are the gold-standard methods for validating antibody specificity?
There is a scientific framework for antibody validation built upon five key pillars. Employing one or more of these strategies is considered best practice:
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Genetic Strategies: This is often considered the gold standard. It involves comparing the antibody's signal in cells that normally express the target protein versus cells where the target gene has been knocked out (KO) using CRISPR or knocked down (KD) using RNAi. A specific antibody should show a signal in the control cells and no (or a significantly reduced) signal in the KO/KD cells.
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Orthogonal Strategies: This method involves using a non-antibody-based technique to corroborate the antibody-based findings. For example, comparing protein expression levels measured by Western blot with mRNA levels measured by RNA-Seq or qPCR across different tissues.
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Independent Antibody Strategies: This approach uses two or more distinct antibodies that recognize different, non-overlapping epitopes on the same target protein. If both antibodies produce a similar pattern of results in an assay (e.g., identical bands on a Western blot or similar staining in immunohistochemistry), it increases confidence in the specificity.
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Expression of Tagged Proteins: In this method, the target protein is expressed with a fusion tag (like GFP or a Myc-tag). The signal from the antibody being validated is then compared to the signal from a highly validated antibody that recognizes the tag. A perfect overlap confirms specificity.
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Immunoprecipitation-Mass Spectrometry (IP-MS): This powerful technique involves using the antibody to pull down its target protein from a cell lysate. The captured proteins are then identified by mass spectrometry. If the primary protein identified is the intended target, it provides strong evidence of specificity.
Signaling Pathway Context for Kinase Inhibitor Studies
Studies involving kinase inhibitors like Nevadistinib often focus on Receptor Tyrosine Kinase (RTK) signaling pathways, which are frequently dysregulated in cancer. These pathways, such as the PI3K/AKT/mTOR and Ras/MAPK cascades, regulate critical cellular processes like proliferation and survival. Validating antibodies against key nodes in these pathways (e.g., phosphorylated kinases, downstream effectors) is essential.
Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway targeted by inhibitors.
Experimental Workflows and Protocols
A systematic approach to antibody validation is crucial. The following workflow outlines a recommended process for qualifying a new antibody for your Nevadistinib experiments.
Caption: Decision workflow for qualifying a new antibody for use in research.
Q3: Can you provide a protocol for validating an antibody using knockout (KO) cell lines?
Protocol: Western Blot Validation Using CRISPR-KO Cell Lysate
This protocol assumes you have access to both wild-type (WT) and a verified knockout (KO) cell line for your protein of interest.
Materials:
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WT and KO cell lysates
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Primary antibody to be validated
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Validated loading control antibody (e.g., anti-GAPDH, anti-β-actin)
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Species-appropriate HRP-conjugated secondary antibody
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SDS-PAGE gels and running buffer
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Transfer buffer and membrane (PVDF or nitrocellulose)
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
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Chemiluminescent substrate (ECL)
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Imaging system
Methodology:
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Protein Quantification: Determine the total protein concentration of both WT and KO lysates using a Bradford or BCA assay to ensure equal loading.
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Sample Preparation: Prepare samples by diluting lysates in Laemmli sample buffer. Heat samples at 70-95°C for 5-10 minutes. Avoid boiling if the target is a membrane protein, as this can cause aggregation.
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SDS-PAGE: Load equal amounts (e.g., 20-30 µg) of WT and KO lysate into adjacent lanes of an SDS-PAGE gel. Include a protein ladder. Run the gel until adequate separation is achieved.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer using Ponceau S staining.
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Blocking: Block the membrane for 1 hour at room temperature with blocking buffer to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody at the manufacturer's recommended dilution in blocking buffer. This is typically done overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times for 5-10 minutes each with wash buffer to remove unbound primary antibody.
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Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
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Final Washes: Repeat the washing step (Step 7) to remove unbound secondary antibody.
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Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.
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Imaging: Capture the chemiluminescent signal using a digital imager.
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Analysis & Stripping: Analyze the results. A specific antibody will show a distinct band at the correct molecular weight in the WT lane and no band in the KO lane. Afterwards, you may strip the membrane and re-probe with a loading control antibody to confirm equal protein loading.
Q4: How do I perform an Immunoprecipitation (IP) to confirm my antibody binds its target?
Protocol: Immunoprecipitation (IP) Followed by Western Blot
IP is a technique used to enrich a specific protein from a complex mixture, like a cell lysate, using a target-specific antibody. This confirms the antibody can bind the native, folded protein.
Materials:
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Cell lysate from a cell line expressing the target protein
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IP-validated primary antibody
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Protein A/G magnetic or agarose beads
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IP lysis/wash buffer (non-denaturing, e.g., containing non-ionic detergents)
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Elution buffer (e.g., low pH glycine buffer or Laemmli buffer)
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Isotype control IgG from the same host species as the IP antibody (negative control)
Methodology:
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Lysate Pre-clearing: (Optional but recommended) Incubate the cell lysate with beads alone for 30-60 minutes at 4°C. This removes proteins that non-specifically bind to the beads. Pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube.
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Antibody Incubation: Add the IP antibody (and separately, the isotype control IgG to another tube) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C on a rotator to form antibody-antigen complexes.
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Bead Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the complexes.
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Washing: Pellet the beads (using a magnet or centrifugation). Discard the supernatant. Wash the beads 3-5 times with cold IP wash buffer to remove non-specifically bound proteins. Use a pipette to remove supernatant rather than aspiration to avoid bead loss.
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Elution: Resuspend the washed beads in elution buffer to release the protein from the antibody-bead complex. If using Laemmli buffer, boil for 5-10 minutes.
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Analysis: Analyze the eluted sample, the input lysate, and the unbound fraction by Western blot using the same antibody (or a different one for the same target) to confirm the presence of your target protein. A successful IP will show a strong band for the target protein in the IP lane and the input lane, with little to no signal in the isotype control lane.
Troubleshooting Guide
Q5: My Western blot shows multiple bands or a band at the wrong size. What should I do?
This is a common issue that can indicate a lack of specificity or experimental artifacts.
Caption: Logic diagram for troubleshooting unexpected Western Blot results.
Q6: My Western blot background is too high. How can I fix this?
High background can obscure your results and is often caused by issues with blocking, antibody concentration, or washing steps.
| Potential Cause | Recommended Solution(s) | Citation |
| Insufficient Blocking | Increase blocking time to at least 1 hour at room temperature or overnight at 4°C. Try a different blocking agent (e.g., switch from milk to BSA, or vice versa). | |
| Antibody Concentration Too High | Titrate the primary and/or secondary antibody to find the optimal concentration that maximizes signal and minimizes background. | |
| Insufficient Washing | Increase the number and/or duration of wash steps after antibody incubations. Ensure the wash buffer contains a detergent like 0.1% Tween-20. | |
| Contaminated Buffers | Prepare fresh buffers, especially the wash and blocking buffers. | |
| Membrane Dried Out | Ensure the membrane remains completely covered in liquid during all incubation steps. |
Quantitative Data Summary
The table below provides a hypothetical summary of validation results for a candidate antibody ("Anti-ProteinX"), illustrating how data from different methods can be compared to make a final decision on its specificity.
| Validation Method | Experimental Result | Quantitative Metric | Interpretation |
| Western Blot (WT vs KO) | Single band at 50 kDa in WT lysate; No band in KO lysate. | Signal Ratio (WT/KO) > 50 | Pass: High specificity demonstrated. |
| Independent Antibody | Band pattern and size (50 kDa) match a previously validated Anti-ProteinX antibody. | Pearson Correlation > 0.95 | Pass: Results are consistent and reproducible. |
| IP-Mass Spectrometry | Top identified protein was "ProteinX" with high confidence. | Sequence Coverage: 85% | Pass: Confirms antibody binds the correct target. |
| Western Blot (Initial Screen) | Band at 50 kDa, but also a faint band at 75 kDa. | Signal-to-Noise Ratio: 8.5 | Caution: Potential cross-reactivity. Requires further validation (e.g., KO). |
References
Improving the translational relevance of preclinical Nevadistinel studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Nevadistinel (NYX-458). The goal is to improve the translational relevance of preclinical studies by addressing common challenges and providing detailed experimental insights.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as NYX-458) is a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It is designed to enhance synaptic plasticity and improve cognitive function in the context of neurodegenerative diseases.[1][4] Unlike direct agonists, this compound modulates the receptor's response to the endogenous ligands, glutamate and glycine. One report suggests that this compound binds to a previously uncharacterized domain on the NMDA receptor.
Q2: What are the key preclinical findings for this compound?
Preclinical studies in a non-human primate model of Parkinson's disease (induced by chronic low-dose 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - MPTP) have shown that this compound can produce rapid and long-lasting improvements in cognitive function. Specifically, it has been shown to enhance attention, working memory, and executive function. Importantly, the doses effective for cognitive improvement did not appear to worsen motor symptoms associated with Parkinson's disease.
Q3: Why did the clinical trials for this compound not show the expected efficacy observed in preclinical models?
Phase 2 clinical trials of this compound in patients with cognitive impairment associated with Parkinson's disease and Dementia with Lewy Bodies did not show clinically meaningful improvements over placebo. The discrepancy between promising preclinical results and clinical outcomes is a significant challenge in CNS drug development. Potential reasons for this translational failure could include:
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Species Differences: The neurophysiology and pharmacology of the NMDA receptor system may differ significantly between the MPTP-induced primate model and human patients with Parkinson's disease.
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Disease Model Limitations: The MPTP model primarily recapitulates the dopaminergic deficit of Parkinson's disease. Human cognitive impairment in Parkinson's is multifactorial, involving other neurotransmitter systems and pathologies that may not be addressed by this compound.
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Dosing and Pharmacokinetics: The optimal therapeutic window and pharmacokinetic profile in humans may not have been achieved in the clinical trials, despite preclinical evidence of CNS exposure at effective doses.
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Patient Heterogeneity: The underlying causes and severity of cognitive impairment can vary greatly among patients, making it difficult to see a clear drug effect in a diverse population.
Q4: Is the NMDA receptor subunit selectivity of this compound known?
Publicly available information does not specify the selectivity of this compound for different NMDA receptor GluN2 subunits (e.g., GluN2A, GluN2B, GluN2C, GluN2D). Subunit selectivity is a critical factor for NMDA receptor modulators, as different subunits have distinct localizations and physiological roles in the brain, which can influence both efficacy and side-effect profiles.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in cognitive performance data between animals. | 1. Inconsistent drug administration and dosing.2. Biological variability among animals.3. Subjective bias in behavioral scoring.4. Insufficient animal training on cognitive tasks. | 1. Ensure precise oral gavage or other administration techniques. Normalize dosage to individual animal body weight.2. Increase the number of animals per group to enhance statistical power. Ensure proper randomization and balancing of groups based on baseline performance.3. Use automated cognitive testing systems (e.g., CANTAB) to minimize human error and bias. Ensure raters are blinded to treatment groups.4. Allow for a sufficient training period for animals to reach stable baseline performance on cognitive tasks before initiating the study. |
| Lack of efficacy in a preclinical model. | 1. Inadequate CNS exposure due to poor bioavailability or blood-brain barrier penetration.2. Suboptimal dosing regimen (dose too low or too high).3. Inappropriate animal model for the specific cognitive domain being tested.4. Issues with the formulation and stability of this compound. | 1. Perform pharmacokinetic studies to measure plasma and cerebrospinal fluid (CSF) concentrations of this compound to confirm CNS exposure.2. Conduct a dose-response study to identify the optimal therapeutic dose. Be aware that higher doses of NMDA receptor modulators do not always lead to better efficacy and can sometimes have paradoxical effects.3. Select an animal model that is well-validated for the cognitive deficits relevant to the human disease being studied. The chronic low-dose MPTP primate model is particularly relevant for Parkinson's-related cognitive impairment.4. Ensure the vehicle used for administration is appropriate for solubilizing this compound and does not degrade the compound. |
| Unexpected adverse effects (e.g., motor impairment, stereotypy). | 1. Off-target effects of this compound.2. Over-activation of NMDA receptors leading to excitotoxicity.3. Interaction with other administered drugs (e.g., in co-morbidity models). | 1. Conduct in vitro screening against a panel of other receptors and ion channels to assess selectivity.2. Reduce the dose. Positive allosteric modulators are generally considered to have a lower risk of excitotoxicity than direct agonists, but this possibility should still be considered.3. Carefully review the pharmacology of any co-administered drugs for potential interactions at the NMDA receptor or other targets. |
| Difficulty in translating preclinical findings to clinical study design. | 1. Lack of validated translational biomarkers.2. Poorly defined target patient population.3. Mismatch between preclinical and clinical endpoints. | 1. Investigate potential biomarkers of target engagement and pharmacodynamic response (e.g., EEG, fMRI, CSF protein changes) in preclinical models.2. Use preclinical findings to refine patient selection criteria for clinical trials, potentially focusing on subgroups most likely to respond.3. Whenever possible, use cognitive tests in animals that are analogous to those used in human clinical trials (e.g., CANTAB). |
Data Presentation
Preclinical Pharmacokinetic and Efficacy Data (Illustrative)
The following table is a representative example based on typical data from preclinical studies. Specific quantitative data for this compound in non-human primates is not publicly available.
| Parameter | Value | Species/Model | Notes |
| Route of Administration | Oral | Non-human primate | As used in preclinical and clinical studies. |
| Effective Dose Range (Cognitive Enhancement) | 1-10 mg/kg (estimated) | MPTP-treated non-human primate | A single oral dose showed effects lasting up to three weeks. |
| Bioavailability | High (Oral) | General characteristic of the compound class. | Specific percentage in primates is not published. |
| CNS Exposure | Confirmed | Phase 1 Clinical Study | Achieved CNS exposures consistent with efficacious preclinical levels. |
| Efficacy Endpoint: Attention (Variable Delayed Response Task) | Statistically significant improvement (p < 0.05) | MPTP-treated non-human primate | Improvement observed as early as day 1 and sustained to day 21 after a single dose. |
| Efficacy Endpoint: Executive Function (Simple Discrimination Reversal Task) | Statistically significant improvement (p < 0.05) | MPTP-treated non-human primate | Full reversal of cognitive impairment back to baseline levels was observed in some assessments. |
| Effect on Motor Symptoms | No worsening of Parkinsonian motor deficits | MPTP-treated non-human primate | Doses effective for cognition did not interfere with levodopa therapy. |
Experimental Protocols
Key Experiment: Assessment of Cognitive Enhancement in the Chronic Low-Dose MPTP Non-Human Primate Model
Objective: To evaluate the efficacy of this compound in reversing cognitive deficits in a translationally relevant animal model of Parkinson's disease.
Methodology:
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Animal Model:
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Species: Rhesus or Cynomolgus monkeys.
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Induction of Parkinsonism: Chronic, low-dose administration of MPTP (e.g., subcutaneous injections several times a week for several months).
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Endpoint: MPTP administration continues until a stable cognitive deficit (e.g., at least a 15% decrease in performance on cognitive tasks) is observed without the presence of severe parkinsonian motor impairments.
-
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Cognitive Testing Battery:
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Apparatus: Computer-controlled touch-screen system (e.g., Cambridge Neuropsychological Test Automated Battery - CANTAB).
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Variable Delayed Response (VDR) Task: To assess attention and working memory. The animal must remember the location of a briefly presented visual stimulus after a variable delay period.
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Simple Discrimination Reversal (SDR) Task: To assess executive function and cognitive flexibility. The animal learns to associate one of two visual stimuli with a reward. Once learned, the reward contingency is reversed, and the animal must adapt its choice.
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Drug Administration:
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Formulation: this compound is formulated for oral administration. A common vehicle for oral administration in non-human primates is a solution or suspension in a vehicle like 0.5% carboxymethylcellulose.
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Dosing: A single oral dose is administered, followed by cognitive testing at various time points (e.g., 2 hours, 24 hours, and weekly for several weeks). A placebo (vehicle only) group is essential for comparison.
-
-
Data Analysis:
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Cognitive performance is typically measured by accuracy (percent correct) and reaction time.
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Statistical analysis is performed to compare the performance of animals after this compound administration to their own baseline performance and to the performance of placebo-treated animals.
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Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's proposed mechanism of action as a positive allosteric modulator of the NMDA receptor.
Caption: Experimental workflow for preclinical evaluation of this compound in a non-human primate model.
References
Validation & Comparative
A Comparative Analysis of Nevadistinel and Other N-Methyl-D-Aspartate Receptor Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and cognitive function, has emerged as a promising therapeutic target for a range of central nervous system (CNS) disorders. Positive allosteric modulators (PAMs) of the NMDA receptor offer a nuanced approach to enhancing receptor function without the excitotoxic risks associated with direct agonists. This guide provides a comparative overview of the efficacy of Nevadistinel (formerly NYX-458) and other notable NMDA receptor PAMs, including Rapastinel (GLYX-13), Apimostinel (NRX-1074), Zelquistinel (GATE-202), and Dalzanemdor (SAGE-718).
Introduction to NMDA Receptor Positive Allosteric Modulation
NMDA receptors are ionotropic glutamate receptors crucial for excitatory synaptic transmission. Their dysfunction is implicated in various neurological and psychiatric conditions. NMDA receptor PAMs bind to a site on the receptor distinct from the agonist binding site, potentiating the receptor's response to its endogenous ligands, glutamate and glycine (or D-serine). This modulatory action is thought to restore normal receptor function in pathological states characterized by NMDA receptor hypofunction.
Comparative Efficacy of NMDA Receptor PAMs
This section details the available preclinical and clinical data for this compound and its comparators. While direct head-to-head comparative studies are limited, the following tables summarize the available quantitative data to facilitate comparison.
In Vitro Efficacy
The in vitro potency and maximal efficacy of these compounds are critical determinants of their therapeutic potential. The following table summarizes available data on the modulation of NMDA receptor subtypes.
| Compound | NMDA Receptor Subtype | EC50 | Emax (% of control) | Assay Type | Reference |
| This compound (NYX-458) | Not Specified | Data Not Available | Data Not Available | Data Not Available | |
| Rapastinel (GLYX-13) | NR2A, NR2B, NR2C, NR2D | ~1-10 µM (for optimal binding) | Data Not Available | [3H]MK-801 binding | [1] |
| Apimostinel (NRX-1074) | Not Specified | ~1000-fold more potent than Rapastinel | Data Not Available | In vitro assays | [2] |
| Zelquistinel (GATE-202) | NR2A, NR2B | Potentiation at 3-60 nM, inhibition ≥100 nM | Data Not Available | Intracellular Ca2+ mobilization | [3] |
| mPFC neurons | 50-100 nM | Significant increase in EPSC magnitude | Whole-cell patch-clamp | [4] | |
| Dalzanemdor (SAGE-718) | GluN1/GluN2A-D | Equipotent across subtypes | Data Not Available | IonWorks Barracuda automated patch-clamp | [5] |
Note: The available data for a direct quantitative comparison of EC50 and Emax values across all compounds and receptor subtypes is limited. Much of the publicly available information provides qualitative comparisons of potency.
In Vivo Efficacy in Preclinical Models
The efficacy of these PAMs has been evaluated in various animal models of CNS disorders.
| Compound | Animal Model | Key Findings | Reference |
| This compound (NYX-458) | MPTP-induced primate model of Parkinson's disease | Demonstrated reversal of cognitive deficits. | |
| Rapastinel (GLYX-13) | Rodent models of depression | Rapid and sustained antidepressant-like effects. | |
| Apimostinel (NRX-1074) | Preclinical models of depression | Rapid and potent antidepressant effects. | |
| Zelquistinel (GATE-202) | Rodent models of depression (Forced Swim Test, Chronic Social Deficit) | Rapid and sustained antidepressant-like effects with a single oral dose (0.1-100 µg/kg). | |
| Dalzanemdor (SAGE-718) | Models of NMDA receptor hypofunction (e.g., PCP-induced social deficits) | Ameliorated behavioral and electrophysiological deficits. |
Clinical Development Status
The clinical development of these compounds provides insights into their potential therapeutic applications and tolerability in humans.
| Compound | Highest Phase of Development | Target Indication(s) | Key Clinical Findings | Reference |
| This compound (NYX-458) | Phase 2 | Cognitive impairment in Parkinson's disease and Dementia with Lewy Bodies | Did not demonstrate clinically meaningful improvements over placebo. | |
| Rapastinel (GLYX-13) | Phase 3 | Adjunctive treatment for Major Depressive Disorder | Did not meet primary endpoints in Phase 3 trials. | |
| Apimostinel (NRX-1074) | Phase 2a | Major Depressive Disorder | Completed. | |
| Zelquistinel (GATE-202) | Phase 2 | Major Depressive Disorder | Ongoing. | |
| Dalzanemdor (SAGE-718) | Phase 2 | Cognitive impairment in Huntington's, Alzheimer's, and Parkinson's diseases | Ongoing studies. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the evaluation of these NMDA receptor PAMs.
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Modulation
This in vitro technique is used to measure the effect of PAMs on NMDA receptor-mediated currents in neurons.
Objective: To determine the potency (EC50) and maximal efficacy (Emax) of a test compound as a positive allosteric modulator of NMDA receptors.
Materials:
-
Brain slices (e.g., from hippocampus or prefrontal cortex) from rodents.
-
Artificial cerebrospinal fluid (aCSF).
-
Patch pipettes filled with intracellular solution.
-
Pharmacological agents: NMDA, glycine/D-serine, AMPA receptor antagonist (e.g., CNQX), GABA-A receptor antagonist (e.g., picrotoxin), and the test compound.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Slice Preparation: Prepare acute brain slices (250-300 µm thick) from the brain region of interest and maintain them in oxygenated aCSF.
-
Cell Identification: Identify pyramidal neurons in the desired layer using differential interference contrast (DIC) microscopy.
-
Whole-Cell Recording: Establish a whole-cell patch-clamp recording from the selected neuron.
-
Isolation of NMDA Receptor Currents: Perfuse the slice with aCSF containing antagonists for AMPA and GABA-A receptors to pharmacologically isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
Baseline Recording: Evoke NMDA receptor EPSCs by electrical stimulation of afferent fibers and record a stable baseline.
-
Compound Application: Bath-apply the test compound at various concentrations.
-
Data Acquisition: Record the changes in the amplitude and kinetics of the NMDA receptor EPSCs in the presence of the test compound.
-
Data Analysis: Construct concentration-response curves to determine the EC50 and Emax of the test compound's potentiating effect.
Forced Swim Test (FST) for Antidepressant-like Activity
This in vivo behavioral test is widely used to screen for antidepressant-like effects in rodents.
Objective: To assess the antidepressant-like efficacy of a test compound.
Materials:
-
Cylindrical water tanks.
-
Water maintained at a specific temperature (e.g., 23-25°C).
-
Video recording and analysis software.
-
Test animals (rats or mice).
-
The test compound and vehicle control.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Pre-test Session (Day 1): Place each animal individually into the water tank for a 15-minute session. This session induces a state of behavioral despair.
-
Drug Administration: Administer the test compound or vehicle at a specified time before the test session on Day 2.
-
Test Session (Day 2): Place the animals back into the water tanks for a 5-minute session.
-
Behavioral Scoring: Record the duration of immobility, swimming, and climbing behaviors during the test session. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Data Analysis: Compare the immobility times between the compound-treated and vehicle-treated groups using appropriate statistical tests.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for evaluating NMDA receptor PAMs.
Caption: NMDA Receptor Signaling Pathway.
Caption: Drug Discovery Workflow for NMDA PAMs.
Conclusion
This compound and other NMDA receptor PAMs represent a promising therapeutic strategy for a variety of CNS disorders. While the clinical development of this compound for cognitive impairment in Parkinson's disease has not yielded positive results, the broader class of NMDA receptor PAMs continues to be an active area of research and development. The available data suggest that newer generation compounds like Zelquistinel and Dalzanemdor hold potential, with ongoing clinical trials expected to provide more definitive evidence of their efficacy and safety. A more direct and comprehensive comparison of these compounds will require head-to-head preclinical and clinical studies with standardized methodologies and endpoints.
References
- 1. researchgate.net [researchgate.net]
- 2. ebiohippo.com [ebiohippo.com]
- 3. Zelquistinel (AGN-241751, GATE-251) | NMDAR modulator | Probechem Biochemicals [probechem.com]
- 4. Zelquistinel Is an Orally Bioavailable Novel NMDA Receptor Allosteric Modulator That Exhibits Rapid and Sustained Antidepressant-Like Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating Nevadistinel's Mechanism of Action: A Comparative Guide to Control Experiments
For Researchers, Scientists, and Drug Development Professionals
Nevadistinel (formerly NYX-458) is a novel positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, under investigation for the treatment of cognitive impairment associated with neurodegenerative conditions such as Parkinson's disease and Lewy body dementia.[1][2] As a PAM, this compound is designed to enhance the physiological activation of NMDA receptors without causing the excitotoxicity often associated with direct agonists. This guide provides a framework for designing and interpreting control experiments to rigorously validate this compound's mechanism of action, comparing its hypothetical preclinical profile with established and alternative therapeutic agents.
Understanding the Mechanism: The Role of Positive Allosteric Modulation
NMDA receptors are critical for synaptic plasticity, learning, and memory. Their dysfunction is implicated in the cognitive decline seen in many neurodegenerative diseases. This compound, as a PAM, is hypothesized to bind to a site on the NMDA receptor distinct from the glutamate and glycine agonist binding sites. This binding is thought to induce a conformational change that increases the probability of channel opening in the presence of the endogenous agonists, thereby potentiating the receptor's response to normal synaptic activity.
Key Control Experiments for Mechanistic Validation
To validate this proposed mechanism, a series of in vitro and in vivo experiments are essential. These experiments should be designed to demonstrate target engagement, specificity, and functional consequences of this compound's action, in comparison to appropriate controls and alternative therapies.
In Vitro Validation: Demonstrating Target Engagement and Specificity
1. Electrophysiology (Patch-Clamp): This is the gold-standard technique to directly measure the effect of this compound on NMDA receptor ion channel function.
-
Objective: To demonstrate that this compound potentiates NMDA receptor-mediated currents in a concentration-dependent manner and to confirm its allosteric mechanism.
-
Methodology: Whole-cell voltage-clamp recordings are performed on neurons or cell lines (e.g., HEK293) expressing specific NMDA receptor subtypes. The cells are held at a negative membrane potential to maintain the magnesium block. NMDA and a co-agonist (glycine or D-serine) are applied to elicit a baseline current. This compound is then co-applied at various concentrations.
-
Control Experiments:
-
Vehicle Control: Application of the vehicle in which this compound is dissolved to ensure it has no effect on its own.
-
Competitive Antagonist Control: Co-application with a competitive NMDA receptor antagonist (e.g., AP5) to demonstrate that the potentiation by this compound is dependent on agonist binding.
-
Non-NMDA Receptor Control: Application of this compound during activation of AMPA or kainate receptors to demonstrate specificity for the NMDA receptor.
-
2. Calcium Imaging: This assay measures the influx of calcium through the NMDA receptor channel, providing a functional readout of receptor activity.
-
Objective: To visualize and quantify the potentiation of NMDA receptor-mediated calcium influx by this compound.
-
Methodology: Cultured neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2). The cells are stimulated with NMDA and a co-agonist, and the change in intracellular calcium concentration is measured. The experiment is repeated in the presence of varying concentrations of this compound.
-
Control Experiments:
-
Vehicle Control: To rule out any effects of the vehicle on calcium signaling.
-
NMDA Receptor Blocker Control: Co-incubation with an NMDA receptor channel blocker (e.g., MK-801) to confirm that the observed calcium influx is mediated by NMDA receptors.
-
Specificity Control: Stimulation of other calcium channels (e.g., voltage-gated calcium channels) in the presence of this compound to ensure it does not directly affect them.
-
In Vivo Validation: Assessing Cognitive Efficacy and Target Engagement
1. Behavioral Models of Cognitive Impairment: Animal models that mimic the cognitive deficits of neurodegenerative diseases are used to assess the therapeutic potential of this compound.
-
Objective: To determine if this compound can reverse or ameliorate cognitive deficits in a relevant animal model.
-
Methodology: Rodent models of Parkinson's disease with cognitive impairment (e.g., 6-OHDA or alpha-synuclein-induced models) are often used. Cognitive function is assessed using a battery of behavioral tests, such as the Morris water maze (spatial learning and memory), novel object recognition (recognition memory), and the 5-choice serial reaction time task (attention and executive function).
-
Control Experiments:
-
Vehicle-Treated Control Group: To establish the baseline level of cognitive impairment in the animal model.
-
Positive Control Group: Treatment with a drug known to have some efficacy in improving cognition in these models (e.g., Donepezil) to benchmark the effects of this compound.
-
Sham-Operated Control Group: A group of animals that undergo the surgical procedure but without the induction of the disease pathology to represent normal cognitive function.
-
Comparative Performance with Alternative Therapies
To put the potential of this compound into context, it is crucial to compare its preclinical profile with that of other drugs targeting cognitive impairment in neurodegenerative diseases. The following tables present a hypothetical but representative comparison based on the expected outcomes of the described experiments.
Table 1: In Vitro Comparison of this compound and Alternatives
| Parameter | This compound | Memantine | Donepezil |
| Primary Mechanism | NMDA Receptor Positive Allosteric Modulator | NMDA Receptor Uncompetitive Antagonist | Acetylcholinesterase Inhibitor |
| Target | NMDA Receptor | NMDA Receptor | Acetylcholinesterase |
| EC50 (Potentiation) | ~50 nM | N/A | N/A |
| IC50 (Inhibition) | N/A | ~1-5 µM[3] | ~10-50 nM |
| Effect on NMDA Current | Potentiation | Inhibition | No direct effect |
| Specificity | High for NMDA Receptor | Moderate for NMDA Receptor | High for Acetylcholinesterase |
Table 2: In Vivo (Preclinical) Comparison of this compound and Alternatives
| Parameter | This compound | Memantine | Donepezil |
| Animal Model | 6-OHDA Rat Model of Parkinson's | Various models of AD and vascular dementia | Various models of AD and cognitive impairment |
| Cognitive Domain | Executive Function, Learning & Memory | Learning & Memory | Attention, Learning & Memory |
| Efficacy (Morris Water Maze) | ~40-50% improvement in escape latency | ~20-30% improvement in escape latency | ~30-40% improvement in escape latency |
| Efficacy (Novel Object Recognition) | Significant increase in discrimination index | Moderate increase in discrimination index | Significant increase in discrimination index |
| Side Effect Profile | Low potential for psychotomimetic effects | Potential for dizziness, headache[4] | Gastrointestinal side effects, bradycardia[5] |
Detailed Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Culture HEK293 cells stably expressing the desired NMDA receptor subunits (e.g., GluN1/GluN2A) on glass coverslips.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Perfuse the cells with an external solution containing physiological concentrations of ions and blockers for other ion channels (e.g., TTX for sodium channels, picrotoxin for GABA-A receptors).
-
Pipette Solution: The internal pipette solution should contain a physiological concentration of ions.
-
Recording Procedure:
-
Establish a whole-cell recording configuration.
-
Clamp the cell at -60 mV.
-
Apply a solution containing NMDA (100 µM) and glycine (10 µM) to elicit a baseline inward current.
-
After a stable baseline is achieved, co-apply this compound at a range of concentrations (e.g., 1 nM to 10 µM) with the agonists.
-
Wash out the drug and allow the current to return to baseline.
-
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked current in the absence and presence of this compound. Plot the concentration-response curve to determine the EC50.
Protocol 2: Calcium Imaging Assay
-
Cell Preparation: Plate primary cortical neurons on glass-bottom dishes.
-
Dye Loading: Incubate the neurons with Fura-2 AM (2-5 µM) for 30-45 minutes at 37°C.
-
Imaging Setup: Use an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Experimental Procedure:
-
Perfuse the cells with a physiological saline solution.
-
Establish a baseline fluorescence ratio (340/380 nm excitation).
-
Apply NMDA (50 µM) and glycine (10 µM) to induce a calcium response.
-
After washout and return to baseline, pre-incubate the cells with this compound for 5 minutes.
-
Re-apply the agonists in the presence of this compound and record the calcium response.
-
-
Data Analysis: Calculate the change in the 340/380 nm fluorescence ratio as a measure of intracellular calcium. Compare the peak response in the presence and absence of this compound.
Protocol 3: Novel Object Recognition Task
-
Apparatus: An open-field arena.
-
Animals: 6-OHDA-lesioned rats and sham-operated controls.
-
Procedure:
-
Habituation: Allow each rat to explore the empty arena for 10 minutes for 2-3 consecutive days.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the rat to explore for 5 minutes.
-
Testing Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Allow the rat to explore for 5 minutes.
-
-
Drug Administration: Administer this compound (or vehicle/positive control) intraperitoneally 30 minutes before the training or testing phase.
-
Data Analysis: Record the time spent exploring each object. Calculate the discrimination index as (time exploring novel object - time exploring familiar object) / (total exploration time). A higher index indicates better recognition memory.
Visualizing the Concepts
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for in vitro validation of this compound.
Caption: Logical framework for control experiments.
Conclusion
The validation of this compound's mechanism of action requires a multi-faceted approach employing a combination of in vitro and in vivo experiments. By utilizing rigorous controls and comparing its performance against established and alternative therapies, researchers can build a comprehensive understanding of its pharmacological profile. The data generated from these studies will be critical in determining the therapeutic potential of this compound for treating cognitive impairment in neurodegenerative diseases. While preclinical data for this compound is not extensively in the public domain, the experimental framework and comparative analysis presented here provide a robust guide for its evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Memantine Mechanism of Action: How Does Memantine Work? - GoodRx [goodrx.com]
- 5. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nevadistinel and Other Cognitive Enhancers for Researchers and Drug Development Professionals
An objective analysis of Nevadistinel (NYX-458) in contrast with established cognitive enhancers, Donepezil and Vortioxetine, supported by preclinical and clinical data.
This guide provides a comprehensive comparison of this compound (NYX-458), a novel N-methyl-D-aspartate (NMDA) receptor positive allosteric modulator, with two established cognitive enhancers, Donepezil and Vortioxetine. Donepezil, an acetylcholinesterase inhibitor, is a standard treatment for Alzheimer's disease, while Vortioxetine is a multimodal antidepressant with demonstrated pro-cognitive effects. This comparison aims to offer researchers, scientists, and drug development professionals a clear overview of their distinct mechanisms of action, efficacy in preclinical and clinical studies, and the experimental designs used to evaluate them.
Executive Summary
This compound showed initial promise in preclinical models, particularly in a non-human primate model of Parkinson's disease-related cognitive impairment. However, these promising preclinical findings did not translate into clinical efficacy, as a Phase 2 study in patients with cognitive impairment associated with Parkinson's disease and Dementia with Lewy Bodies failed to show significant improvement over placebo, leading to the discontinuation of its development.[1][2] In contrast, Donepezil has a well-established, albeit modest, efficacy in improving cognitive function in patients with Alzheimer's disease.[3][4][5] Vortioxetine has demonstrated pro-cognitive effects, particularly in the context of major depressive disorder, with a multimodal mechanism of action that differentiates it from traditional antidepressants.
Mechanisms of Action
The three compounds exert their effects on cognition through distinct biological pathways:
-
This compound (NYX-458): As a positive allosteric modulator of the NMDA receptor, this compound was designed to enhance synaptic plasticity and neuronal communication without causing the excitotoxicity associated with direct NMDA receptor agonists.
-
Donepezil: This drug is a reversible inhibitor of the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine. By increasing the levels of acetylcholine in the brain, Donepezil enhances cholinergic neurotransmission, which is crucial for memory and learning.
-
Vortioxetine: Vortioxetine's cognitive benefits are attributed to its multimodal activity, which includes serotonin (5-HT) transporter inhibition and modulation of several serotonin receptors (5-HT1A, 5-HT1B, 5-HT1D, 5-HT3, and 5-HT7). This complex pharmacology is thought to influence multiple neurotransmitter systems, including dopamine, norepinephrine, and acetylcholine, which are involved in cognitive processes.
Signaling Pathway Diagrams
Preclinical Data Comparison
The following tables summarize the available quantitative data from key preclinical studies.
Table 1: this compound (NYX-458) Preclinical Efficacy in a Non-Human Primate Model of Parkinson's Disease
| Cognitive Domain | Assessment Tool | Key Finding | p-value | Reference |
| Attention & Working Memory | Variable Delayed Response (VDR) Task | Statistically significant improvement | < 0.05 | |
| Cognitive Flexibility | Simple Discrimination Reversal (SDR) Task | Statistically significant improvement | < 0.05 |
Table 2: Donepezil Preclinical Efficacy in Rodent Models
| Animal Model | Cognitive Domain | Assessment Tool | Key Finding | Reference |
| Mice with ethanol-induced memory impairment | Memory | Inhibitory passive avoidance | Significant improvement in impaired memory | |
| Rats with scopolamine-induced amnesia | Spatial Memory | Morris Water Maze | Reversal of scopolamine-induced deficits | (Typical finding in literature) |
Table 3: Vortioxetine Preclinical Efficacy in Rodent Models
| Animal Model | Cognitive Domain | Assessment Tool | Key Finding | Reference |
| Healthy Rats | Recognition Memory | Novel Object Recognition (NOR) | Improved performance | |
| Healthy Rats | Contextual Fear Memory | Contextual Fear Conditioning | Increased freezing time during retention | |
| 5-HT depleted rats | Spatial Working & Recognition Memory | Not specified | Reversal of deficits |
Clinical Data Comparison
Table 4: this compound (NYX-458) Phase 2 Clinical Trial Outcome
| Study Population | Primary Endpoints | Key Finding | Reference |
| Mild cognitive impairment/dementia in Parkinson's disease or Dementia with Lewy Bodies (n=99) | Penn Parkinson's Daily Activities Questionnaire (PDAQ-15), Everyday Cognition-12 Scale (ECog-12), Computerized neurocognitive tests | No clinically meaningful improvements over placebo |
Table 5: Donepezil Clinical Efficacy in Alzheimer's Disease (Meta-analysis Data)
| Assessment Scale | Dose | Mean Difference vs. Placebo (Cognitive Score) | Note | Reference |
| ADAS-Cog | 5-10 mg/day | -2.8 to -4.6 points (lower is better) | Modest but statistically significant improvement | |
| MMSE | 5-10 mg/day | +1.0 to +1.4 points (higher is better) | Modest but statistically significant improvement |
Table 6: Vortioxetine Clinical Efficacy on Cognition in Major Depressive Disorder
| Assessment Scale | Dose | Key Finding | Note | Reference |
| Digit Symbol Substitution Test (DSST) | 10-20 mg/day | Significant improvement vs. placebo | Effect largely independent of antidepressant effect | |
| Rey Auditory Verbal Learning Test (RAVLT) | 10-20 mg/day | Improvements in verbal learning and memory | (Typical finding in literature) |
Experimental Protocols
This compound: Non-Human Primate Model of Parkinson's Disease Cognitive Impairment
-
Animal Model: Chronic low-dose 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-administered non-human primates, a model that induces dopaminergic depletion and cognitive deficits relevant to Parkinson's disease.
-
Cognitive Assessment:
-
Variable Delayed Response (VDR) Task: This task assesses attention and working memory. The primate is required to remember the location of a briefly presented stimulus after a variable delay period.
-
Simple Discrimination Reversal (SDR) Task: This task measures cognitive flexibility. The primate first learns to associate a reward with one of two visual stimuli. Once this is learned, the reward contingency is reversed, and the animal must adapt its choice to the previously unrewarded stimulus.
-
-
Dosing: Single oral doses of NYX-458 were administered.
Donepezil: Rodent Models of Cognitive Impairment
-
Animal Model: Commonly used models include rodents with chemically-induced amnesia, such as scopolamine (a muscarinic receptor antagonist) or ethanol administration, to mimic cholinergic deficits.
-
Cognitive Assessment:
-
Morris Water Maze (MWM): A test of spatial learning and memory. The rodent is placed in a pool of opaque water and must learn the location of a hidden platform using distal visual cues.
-
Passive Avoidance Test: This test assesses fear-motivated memory. The rodent learns to avoid a dark compartment where it previously received a mild foot shock.
-
-
Dosing: Donepezil is typically administered intraperitoneally or orally prior to the cognitive testing.
Vortioxetine: Rodent Models of Cognitive Function
-
Animal Model: Studies have been conducted in both healthy rodents and models of depression or cognitive impairment.
-
Cognitive Assessment:
-
Novel Object Recognition (NOR) Test: This test evaluates recognition memory. The rodent is first familiarized with two identical objects. After a delay, one of the objects is replaced with a novel one. The amount of time the animal spends exploring the novel object compared to the familiar one is a measure of recognition memory.
-
-
Dosing: Vortioxetine is typically administered subcutaneously or orally.
Experimental Workflow Diagrams
Conclusion
This comparative guide highlights the distinct profiles of this compound, Donepezil, and Vortioxetine. While this compound's journey from promising preclinical data to clinical discontinuation underscores the challenges in translating NMDA receptor modulation into effective cognitive enhancement for neurodegenerative diseases, it also provides valuable insights for future drug development in this area. Donepezil remains a cornerstone in the symptomatic treatment of Alzheimer's disease, with a well-understood mechanism and predictable, albeit modest, clinical benefits. Vortioxetine represents a newer approach, demonstrating that targeting multiple serotonin receptors can yield pro-cognitive effects, particularly in the context of mood disorders. For researchers and drug development professionals, the contrasting trajectories of these three compounds offer important lessons in target validation, preclinical model selection, and the complexities of demonstrating cognitive enhancement in clinical populations.
References
- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. Aptinyx Reports Results from Phase 2 Study of NYX-458 in Cognitive Impairment Associated with Parkinson's Disease and Dementia with Lewy Bodies and Provides Pipeline and Corporate Update - BioSpace [biospace.com]
- 3. cdn.who.int [cdn.who.int]
- 4. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of NYX-458 for Cognitive Impairment in Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the discontinued investigational drug NYX-458 with other therapeutic alternatives for the treatment of cognitive impairment associated with Parkinson's disease (PD). The information is based on publicly available data from preclinical studies and clinical trials.
Introduction to NYX-458
NYX-458 was a novel, orally administered, small-molecule modulator of N-methyl-D-aspartate (NMDA) receptors.[1] Developed by Aptinyx, it was investigated for its potential to treat cognitive deficits in patients with Parkinson's disease and dementia with Lewy bodies.[2][3] The proposed mechanism of action involved enhancing synaptic plasticity, the fundamental process for neuronal communication, learning, and memory.[1][4] Preclinical studies in non-human primate models of Parkinson's disease suggested promising cognitive-enhancing effects. However, the development of NYX-458 was discontinued after a Phase 2 clinical trial failed to demonstrate sufficient efficacy.
Preclinical Findings for NYX-458
Preclinical evaluation of NYX-458 was primarily conducted in a non-human primate model of Parkinson's disease induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). These studies aimed to assess the compound's ability to reverse cognitive deficits analogous to those observed in early-stage Parkinson's disease.
Key Preclinical Experiments and Methodologies
-
Animal Model: The chronic low-dose MPTP-administration model in monkeys was used to induce cognitive deficits with minimal motor impairments, mimicking the early stages of Parkinson's disease.
-
Cognitive Assessment:
-
Variable Delayed Response (VDR) Task: This test assesses attention and working memory. The monkey observes a reward being placed in one of two wells, which are then covered. After a variable delay, the monkey must choose the correct well to receive the reward.
-
Simple Discrimination Reversal (SDR) Task: This task evaluates executive function and cognitive flexibility. The monkey learns to associate a reward with one of two objects. Once this is learned, the reward association is reversed, and the monkey must adapt its choice to the previously unrewarded object.
-
Preclinical Results
Published findings from these preclinical studies reported that NYX-458 administration resulted in "rapid and long-lasting improvement in cognitive function across the domains of attention, working memory, and executive function." One study abstract mentioned a significant improvement in the Variable Delayed Response (VDR) performance with higher doses of NYX-458 (0.1mg/kg and 1mg/kg) compared to a lower dose (0.03mg/kg) (p=0.026 and p<0.02, respectively). However, detailed quantitative data from these studies are not widely available in peer-reviewed literature.
Clinical Evaluation of NYX-458: The Phase 2 Trial (NCT04148391)
Aptinyx conducted a Phase 2, randomized, double-blind, placebo-controlled clinical trial to evaluate the efficacy and safety of NYX-458 in patients with mild cognitive impairment or mild dementia associated with Parkinson's disease or dementia with Lewy bodies.
Experimental Protocol
-
Study Design: 99 participants were randomized to receive either a 30 mg daily oral dose of NYX-458 or a placebo for 12 weeks.
-
Primary Efficacy Endpoints:
-
Penn Parkinson's Daily Activities Questionnaire-15 (PDAQ-15): An informant-based questionnaire assessing cognitive instrumental activities of daily living.
-
Everyday Cognition-12 Scale (ECog-12): An informant-rated questionnaire designed to detect cognitive and functional decline.
-
-
Secondary Endpoints: A battery of computerized neurocognitive tests assessing attention, memory, and executive function.
Clinical Trial Results
In February 2023, Aptinyx announced that the Phase 2 study of NYX-458 did not meet its primary efficacy endpoints. The company reported that "across the overall study population, NYX-458 did not demonstrate clinically meaningful improvements over placebo on the study's efficacy endpoints." Following these results, the development of NYX-458 was discontinued. Specific quantitative data from this trial have not been made publicly available in detail.
Comparison with Alternative Treatments
Currently, there are limited approved treatments for cognitive impairment in Parkinson's disease. The most established options are cholinesterase inhibitors, such as rivastigmine and donepezil, and the NMDA receptor antagonist, memantine.
Quantitative Comparison of Clinical Trial Data
| Drug Class | Drug | Clinical Trial | Primary Efficacy Endpoint(s) | Key Quantitative Results |
| NMDA Receptor Modulator | NYX-458 | Phase 2 (NCT04148391) | PDAQ-15, ECog-12 | Did not demonstrate clinically meaningful improvements over placebo. (Specific data not publicly available) |
| Cholinesterase Inhibitor | Rivastigmine | EXPRESS Study | ADAS-cog, ADCS-CGIC | ADAS-cog: Mean improvement of 2.1 points with rivastigmine vs. 0.7-point worsening with placebo (p<0.001). |
| Cholinesterase Inhibitor | Donepezil | Aarsland et al., 2002 | MMSE, CIBIC+ | MMSE: Mean increase of 2.1 points with donepezil vs. 0.3 points with placebo (p=0.013). |
| NMDA Receptor Antagonist | Memantine | Aarsland et al., 2009 | CGIC | Modest improvements in global clinical status, but no significant effects on MMSE scores in a meta-analysis. |
ADAS-cog: Alzheimer's Disease Assessment Scale-Cognitive Subscale; ADCS-CGIC: Alzheimer's Disease Cooperative Study-Clinician's Global Impression of Change; MMSE: Mini-Mental State Examination; CIBIC+: Clinician's Interview-Based Impression of Change Plus Caregiver Input; PDAQ-15: Penn Parkinson's Daily Activities Questionnaire-15; ECog-12: Everyday Cognition-12 Scale; CGIC: Clinical Global Impression of Change.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of NYX-458
NYX-458 was designed to positively modulate NMDA receptors, which are crucial for synaptic plasticity. In Parkinson's disease, the loss of dopamine is thought to disrupt NMDA receptor function, contributing to cognitive decline. By modulating these receptors, NYX-458 aimed to restore normal synaptic function and improve cognition.
References
- 1. NYX-458 Improves Cognitive Performance in a Primate Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. businesswire.com [businesswire.com]
- 3. Aptinyx Completes Enrollment in Phase 2 Study of NYX-458 in Cognitive Impairment Associated with Parkinson’s Disease and Dementia with Lewy Bodies [businesswire.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating Nevadistinel: A Guide to Safe Handling and Disposal
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Nevadistinel, a potent neuroactive compound. As a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, this compound requires stringent safety protocols to ensure the well-being of laboratory personnel and to prevent environmental contamination.[1][2][3] This guide is intended to be a primary resource for establishing safe laboratory practices when working with this compound.
Immediate Safety and Handling Protocols
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, its classification as a potent, neuroactive pharmaceutical necessitates adherence to strict handling protocols for potent compounds.[4][5] The following procedures are based on established guidelines for handling high-potency active pharmaceutical ingredients (HPAPIs).
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Operation | Required PPE | Recommended PPE |
| Weighing and Aliquoting (Solid) | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Glasses with Side Shields- N95 or Higher Particulate Respirator | - Face Shield- Sleeve Covers |
| Solution Preparation and Handling | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Glasses with Side Shields | - Chemical Splash Goggles- Face Shield |
| In-vivo Dosing | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Glasses with Side Shields | - Chemical Splash Goggles- Face Shield |
| Spill Cleanup | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Chemical Splash Goggles- N95 or Higher Particulate Respirator | - Face Shield- Shoe Covers |
Engineering Controls
To minimize the risk of inhalation and dermal exposure, all handling of powdered this compound should be performed within a certified chemical fume hood or a powder containment hood. For solution-based work, a standard chemical fume hood is sufficient.
Decontamination Procedures
All surfaces and equipment that come into contact with this compound should be decontaminated. A solution of 1% sodium hypochlorite followed by a rinse with 70% ethanol is a generally effective method for decontaminating surfaces. However, it is crucial to test this procedure on a small, inconspicuous area first to ensure compatibility with the surface material.
Spill Management Plan
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
For Small Spills (less than 1 gram of solid or 10 mL of solution):
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Containment: If a liquid, absorb the spill with absorbent pads. If a powder, gently cover with damp absorbent pads to avoid generating dust.
-
Cleanup: Carefully wipe the area with a deactivating solution (e.g., 1% sodium hypochlorite), working from the outside in.
-
Rinse: Wipe the area with 70% ethanol, followed by water.
-
Disposal: All contaminated materials must be disposed of as hazardous pharmaceutical waste.
For Large Spills (more than 1 gram of solid or 10 mL of solution):
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department.
-
Secure: Prevent entry into the affected area.
-
Await Professional Cleanup: Do not attempt to clean up a large spill without the assistance of trained EHS personnel.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and to comply with regulations.
Waste Segregation
All waste contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired this compound (solid or in solution)
-
Contaminated PPE (gloves, gowns, etc.)
-
Contaminated labware (pipette tips, tubes, vials, etc.)
-
Spill cleanup materials
Disposal Procedures
-
Solid Waste: All solid waste contaminated with this compound should be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Liquid waste containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour any solution containing this compound down the drain.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container for hazardous pharmaceutical waste.
-
Waste Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste containers. Follow all institutional and local regulations for hazardous waste disposal.
Signaling Pathway of this compound
This compound acts as a positive allosteric modulator of the NMDA receptor. This means it binds to a site on the receptor that is different from the glutamate and glycine binding sites, and in doing so, it enhances the receptor's response to these neurotransmitters. The following diagram illustrates this mechanism.
Caption: Mechanism of this compound as an NMDA Receptor Positive Allosteric Modulator.
This guide provides a foundational framework for the safe handling and disposal of this compound. It is imperative that all personnel receive training on these procedures and that they are strictly adhered to in the laboratory setting. Always consult your institution's specific safety protocols and EHS guidelines.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
